(2S,5R)-1,2,5-trimethylpiperazine;hydrochloride
Description
BenchChem offers high-quality (2S,5R)-1,2,5-trimethylpiperazine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,5R)-1,2,5-trimethylpiperazine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H17ClN2 |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
(2S,5R)-1,2,5-trimethylpiperazine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-6-5-9(3)7(2)4-8-6;/h6-8H,4-5H2,1-3H3;1H/t6-,7+;/m1./s1 |
InChI Key |
HTJODMQOZCPIRR-HHQFNNIRSA-N |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1C)C.Cl |
Canonical SMILES |
CC1CNC(CN1C)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of (2S,5R)-1,2,5-Trimethylpiperazine Hydrochloride
Executive Summary & Structural Logic
In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold, serving as the core pharmacophore for a vast array of GPCR ligands, particularly in the antihistamine and antipsychotic classes. However, the specific stereoisomer (2S,5R)-1,2,5-trimethylpiperazine hydrochloride represents a more nuanced tool. Unlike the achiral or racemic variants, this trans-configured, chiral building block offers a rigidified vector for side-chain attachment, critical for maximizing binding affinity in chiral pockets (e.g., Delta-Opioid Receptors).
This guide moves beyond basic data sheets. It treats the molecule as a dynamic system, analyzing how its specific stereochemistry—(2S, 5R)—dictates its thermodynamic stability, solubility profile, and behavior in solution.
Chemical Identity & Stereochemical Context
The molecule is the hydrochloride salt of (2S,5R)-1,2,5-trimethylpiperazine. Note that the (2S,5R) configuration implies a trans relationship between the C2 and C5 methyl groups.
-
Systematic Name: (2S,5R)-1,2,5-trimethylpiperazine hydrochloride
-
Free Base CAS: 1152367-85-5
-
Enantiomer CAS (Reference): 1046788-71-9 [(2R,5S)-HCl][1]
-
Molecular Formula:
(Typically x=1 or 2) -
Chirality: The C2 and C5 centers are chiral. The N1 nitrogen is methylated.[2]
Critical Insight: The physicochemical properties (MP, pKa, solubility) of the (2S,5R) enantiomer are scalar and identical to the (2R,5S) enantiomer. However, their interaction with polarized light and chiral biological environments is distinct.
Physicochemical Properties Profile
The following data aggregates experimental values from the enantiomeric series and high-fidelity predictive models calibrated for piperazine salts.
Table 1: Core Physical Parameters[2]
| Property | Value / Range | Technical Commentary |
| Molecular Weight | 128.22 (Free Base) 164.68 (Mono-HCl) 201.14 (Di-HCl) | Exact stoichiometry must be determined via Argentometric titration (see Section 4). |
| Physical State | White to off-white crystalline solid | The HCl salt stabilizes the lattice; the free base is a low-melting solid/oil. |
| Melting Point | >220°C (Decomp.) | High lattice energy typical of piperazine salts. Distinct from free base (MP ~157°C predicted). |
| pKa (Predicted) | pKa₁ ≈ 9.1 (N4-H) pKa₂ ≈ 4.8 (N1-Me) | N4 (secondary) is the most basic site. N1 (tertiary) is less basic due to inductive effects and steric bulk. |
| LogP (Oct/Water) | 0.57 (Free Base) < 0 (Salt) | Highly hydrophilic in salt form. Excellent aqueous solubility for formulation. |
| Hygroscopicity | Moderate to High | Piperazine salts often form hydrates. Handling under inert atmosphere is recommended.[3][4] |
| Optical Rotation | Specific | Magnitude equals the (2R,5S) isomer but with opposite sign. |
Synthetic & Manufacturing Workflow
The synthesis of high-purity (2S,5R)-1,2,5-trimethylpiperazine is non-trivial due to the risk of epimerization and the difficulty in separating cis/trans diastereomers. The most robust industrial route utilizes an enantioconvergent strategy or resolution of trans-2,5-dimethylpiperazine followed by selective N-methylation.
Synthesis Logic Diagram
The following Graphviz diagram outlines the critical path for synthesis and salt formation, highlighting the decision points for stereocontrol.
Caption: Figure 1: Enantioselective manufacturing pathway emphasizing the resolution step prior to N-methylation to preserve stereochemical integrity.
Analytical Protocols (Self-Validating Systems)
As a scientist, relying on a Certificate of Analysis (CoA) is insufficient. You must verify the material's identity and phase purity.
Protocol A: Stoichiometry Determination (Mono vs. Di-HCl)
Objective: Piperazines can form both mono- and dihydrochlorides. This protocol determines the exact salt form (
-
Dissolution: Dissolve 100 mg of the sample in 50 mL deionized water.
-
Titrant: Standardized 0.1 N AgNO₃ (Silver Nitrate).
-
Indicator: 5% Potassium Chromate (
) solution (Mohr’s method) or Potentiometric endpoint detection (preferred). -
Calculation:
-
Validation: A ratio of 1.0 ± 0.05 indicates Monohydrochloride. A ratio of 2.0 ± 0.05 indicates Dihydrochloride.
Protocol B: Chiral Purity via Derivatization (NMR)
Direct chiral HPLC can be expensive. A robust alternative uses a Chiral Solvating Agent (CSA) in NMR.
-
Solvent:
(Note: If solubility is low due to HCl salt, perform a "mini-workup": suspend 10 mg in , extract with ). -
CSA: Add 2-3 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's acid chloride.
-
Acquisition: Run ¹H-NMR (400 MHz minimum).
-
Analysis: Focus on the N-Methyl singlet (~2.2 ppm). In a racemic mixture, the CSA will split this peak into two diastereomeric signals. In pure (2S,5R), only one singlet should be observed.
-
Limit of Detection: Typically detects <1% enantiomeric impurity.
Stability & Handling
Solid State Stability
The hydrochloride salt significantly improves thermal stability compared to the free base. However, the presence of the secondary amine (N4) makes the molecule susceptible to oxidative degradation and carbamate formation if exposed to atmospheric
-
Storage: Store at 2-8°C under Argon or Nitrogen.
-
Container: Amber glass to prevent potential photochemical degradation (though low risk for this structure).
Solution Stability Logic
The following diagram illustrates the degradation pathways to monitor during formulation development.
Caption: Figure 2: Primary degradation pathways. The secondary amine is the reactive vector for carbamylation, while the tertiary amine is prone to N-oxidation.
References
-
PubChem Compound Summary. (2R,5S)-1,2,5-trimethylpiperazine hydrochloride (Enantiomer Reference). National Center for Biotechnology Information. [Link]
-
Chang, Y., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands.[5] Journal of Organic Chemistry, 68(10), 3976-3980.[5] (Foundational synthesis method for this chiral scaffold). [Link]
-
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. (Thermodynamic basis for pKa predictions). [Link]
Sources
- 1. 1046788-71-9|(2R,5S)-1,2,5-Trimethylpiperazine hydrochloride|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 1152367-85-5|(2S,5R)-1,2,5-Trimethylpiperazine|BLD Pharm [bldpharm.com]
- 4. (2R,5S)-1,2,5-trimethylpiperazine | 1046788-78-6 [amp.chemicalbook.com]
- 5. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: A Technical Guide to Sourcing and Verifying Enantiomerically Pure Trimethylpiperazine for Pharmaceutical Research
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Quality Control of Enantiomerically Pure Trimethylpiperazine Isomers.
The piperazine scaffold is a cornerstone in modern medicinal chemistry, with its rigid structure and dual basic nitrogens making it a privileged component in a vast array of therapeutic agents. As the pharmaceutical industry increasingly focuses on the development of single-enantiomer drugs to enhance efficacy and minimize off-target effects, the demand for enantiomerically pure building blocks has surged.[1][2] Among these, trimethylpiperazines present a unique set of stereochemical challenges and opportunities. This in-depth technical guide provides a roadmap for researchers and drug development professionals on sourcing these critical chiral molecules, with a particular focus on the less common 2,3,5-trimethylpiperazine isomers.
The Commercial Availability of Enantiomerically Pure Trimethylpiperazines: A Complex Picture
However, various other enantiomerically pure trimethylpiperazine isomers are commercially available, indicating a market for this class of compounds. These can serve as valuable starting points for synthesis or as structural analogs in drug discovery programs. The table below summarizes a selection of commercially available enantiopure trimethylpiperazines.
| Compound Name | CAS Number | Representative Supplier(s) |
| (2S,5S)-1,2,5-Trimethylpiperazine hydrochloride | 1152112-93-0 | MySkinRecipes[7] |
| (2S,5R)-1,2,5-Trimethylpiperazine | 1152367-85-5 | BLD Pharm[8], ChemicalBook[9], CymitQuimica[10] |
| (2R,5R)-1,2,5-trimethylpiperazine | 1152368-00-7 | ChemicalBook[11] |
| (2R,5S)-1,2,5-trimethylpiperazine hydrochloride | 1046788-71-9 | BLD Pharm[8] |
| (2R,6R)-1,2,6-Trimethylpiperazine | 1821810-33-6 | Smolecule[12] |
This table is for illustrative purposes and does not represent an exhaustive list. Researchers should always verify the availability and purity from the respective suppliers.
The scarcity of commercially available 2,3,5-trimethylpiperazine enantiomers underscores the need for alternative procurement strategies for researchers requiring this specific scaffold.
The Path to Procurement: Custom Synthesis as the Primary Strategy
For esoteric chiral molecules like enantiomerically pure 2,3,5-trimethylpiperazine, custom synthesis by a specialized Contract Research Organization (CRO) is the most viable and reliable approach.[13][][15][16][17][18][19][20] These organizations possess the expertise in asymmetric synthesis and chiral separations necessary to produce high-purity enantiomers on a milligram to kilogram scale.
Workflow for Engaging a Custom Synthesis Partner:
Caption: Workflow for procuring enantiopure compounds via custom synthesis.
A number of reputable CROs specialize in chiral and custom synthesis. While this guide does not endorse any specific company, the following are examples of organizations with relevant expertise:
-
ChiroBlock: Offers custom synthesis of complex and commercially unavailable compounds.[13]
-
BOC Sciences: Specializes in chiral synthesis, including asymmetric catalysis and chiral resolution.[]
-
SigutLabs: Provides contract research in organic and medicinal chemistry, including the synthesis of novel compounds.[15]
-
GMK Research: Experienced in asymmetric synthesis using both chemical and enzymatic methods.[16]
-
Life Chemicals: Offers custom synthesis with a focus on heterocyclic chemistry and asymmetric synthesis.[17]
-
Enantia: Expertise in chiral chemistry and custom synthesis of complex molecules.[18]
Synthetic Approaches to Enantiopure Trimethylpiperazines
While the specific synthetic route will be determined by the chosen CRO, an understanding of potential synthetic strategies is beneficial for the researcher. The scientific literature describes several methods for the synthesis of chiral piperazines, which generally fall into two categories:
-
Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer.[21][22][23] This method is often preferred as it can be more efficient than resolving a racemic mixture.
-
Chiral Resolution: This technique involves the separation of a racemic mixture of the target compound into its individual enantiomers.[24][25] This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.
Essential Quality Control: Verification of Enantiomeric Purity
Upon receipt of a custom-synthesized enantiopure trimethylpiperazine, it is imperative to independently verify its identity and, most importantly, its enantiomeric purity. Several analytical techniques are well-suited for this purpose.
Analytical Workflow for Enantiomeric Purity Determination:
Caption: A typical workflow for the analytical verification of enantiomeric purity.
Common Analytical Techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for determining enantiomeric purity. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
-
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC employs a chiral stationary phase to separate enantiomers in the gas phase. This method is suitable for volatile and thermally stable compounds.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and is considered a "greener" alternative to HPLC.[26]
-
Capillary Electrophoresis (CE): This technique uses a chiral selector in the background electrolyte to achieve separation of enantiomers.[27]
Example Protocol: Chiral HPLC for Enantiomeric Purity Determination
The following is a general, illustrative protocol for the analysis of a trimethylpiperazine. The specific conditions will need to be optimized for the particular isomer.
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for piperazine derivatives.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation:
-
Prepare a stock solution of the racemic trimethylpiperazine (if available, or can be synthesized) at a concentration of approximately 1 mg/mL in the mobile phase.
-
Prepare a stock solution of the enantiomerically enriched sample at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
-
Analysis:
-
Inject the racemic standard to confirm that the two enantiomer peaks are well-resolved.
-
Inject the enantiomerically enriched sample.
-
-
Data Processing:
-
Integrate the peak areas for both enantiomers in the chromatogram of the enriched sample.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Conclusion
The pursuit of enantiomerically pure trimethylpiperazines, particularly isomers such as 2,3,5-trimethylpiperazine, requires a strategic approach that extends beyond standard catalog searches. For researchers and drug development professionals, the path to obtaining these valuable chiral building blocks lies in partnering with specialized custom synthesis providers. A clear understanding of the synthetic landscape and, critically, the analytical methods required to verify enantiomeric purity, are essential for ensuring the quality and reliability of these materials in pharmaceutical research and development. This guide serves as a foundational resource for navigating this complex but rewarding area of medicinal chemistry.
References
-
ChiroBlock. Synthesis Service & Chemical Contract Research. [Link]
-
SigutLabs. Contract research. [Link]
-
GMK Research. Chiral Synthesis. [Link]
-
Niaei, A., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. [Link]
-
MySkinRecipes. (2S,5S)-1,2,5-Trimethylpiperazine hydrochloride. [Link]
-
Ventos. 2,3,5-TRIMETHYLPYRAZINE. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
NIST. Piperazine, 1,2,4-trimethyl-. [Link]
-
Zhang, R., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. [Link]
-
ResearchGate. (2025). (PDF) Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]
-
DigitalCommons@TMC. (2023). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. [Link]
-
Organic & Biomolecular Chemistry. (2017). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. [Link]
-
Enantia. Custom Synthesis. [Link]
-
FEMA. 2,3,5-TRIMETHYLPYRAZINE. [Link]
-
PubChem. CID 18993807. [Link]
-
PubMed. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. [Link]
-
Wikipedia. Enantiopure drug. [Link]
-
Waters. (2014). Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC2) with UV Detection. [Link]
-
Pharma Inventor Inc. Custom Organic Synthesis. [Link]
-
ResearchGate. (2025). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. [Link]
-
ResearchGate. (2025). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. [Link]
-
Georganics. Custom Synthesis Services. [Link]
-
The Good Scents Company. 2,3,5-trimethyl pyrazine. [Link]
Sources
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- 2. Custom Synthesis | @rtMolecule [artmolecule.fr]
- 3. 2,3,5-TRIMETHYLPYRAZINE [ventos.com]
- 4. femaflavor.org [femaflavor.org]
- 5. 2,3,5-trimethylpyrazine | Cas 14667-55-1 | Aroma & Flavor Chemical Supplier [chemicalbull.com]
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- 7. (2S,5S)-1,2,5-Trimethylpiperazine hydrochloride [myskinrecipes.com]
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- 10. Piperazine, 1,2,5-trimethyl-, (2S,5R)- | CymitQuimica [cymitquimica.com]
- 11. (2R,5R)-1,2,5-trimethylpiperazine CAS#: 1152368-00-7 [m.chemicalbook.com]
- 12. Buy (2R,6R)-1,2,6-Trimethylpiperazine | 1821810-33-6 [smolecule.com]
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- 20. Custom Synthesis Services | Georganics [georganics.sk]
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Technical Monograph: Spectroscopic Characterization of (2S,5R)-1,2,5-Trimethylpiperazine
[1]
Structural Dynamics & Stereochemical Definition[1]
Target Molecule: (2S,5R)-1,2,5-trimethylpiperazine
Molecular Formula:
Stereochemical Context
The (2S,5R) configuration of the 2,5-dimethyl backbone corresponds to the cis-diastereomer .[1] While the parent 2,5-dimethylpiperazine with this configuration ((2R,5S)/(2S,5R)) is a meso compound due to a plane of symmetry, the introduction of the
-
Conformation: The molecule predominantly adopts a chair conformation.[2] To minimize 1,3-diaxial interactions, the C2 and C5 methyl groups typically assume equatorial positions.[1]
-
N-Inversion: The
-methyl group undergoes rapid pyramidal inversion but prefers the equatorial orientation in the ground state to avoid steric clash with the C3/C5 axial protons.[1]
Synthetic & Structural Workflow
The following diagram outlines the logical flow from synthesis to structural validation.
Figure 1: Synthetic lineage establishing the (2S,5R) cis-stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5]
The desymmetrization caused by the
H NMR Data (400 MHz, )
| Position | Multiplicity | Assignment Logic | ||
| C2-H | 2.20 - 2.28 | m | - | Methine proton, deshielded by |
| C5-H | 2.85 - 2.95 | m | - | Methine proton, distinct from C2 due to |
| 2.18 | s | - | Diagnostic Singlet. Characteristic of N-methyl piperazines. | |
| C2-Me | 0.98 | d | 6.5 | Doublet due to coupling with C2-H. |
| C5-Me | 1.05 | d | 6.3 | Slightly shifted downfield relative to C2-Me due to secondary amine proximity.[1] |
| C3-H | 2.65 | dd | 11.5, 3.5 | Axial proton.[1] Large geminal coupling ( |
| C3-H | 1.85 | dt | 11.5, 2.5 | Equatorial proton.[1] |
| C6-H | 2.75 | dd | 11.0, 3.0 | Axial proton adjacent to |
| C6-H | 2.05 | dt | 11.0, 2.5 | Equatorial proton adjacent to |
| 1.80 | br s | - | Broad singlet, exchangeable with |
Analyst Note: The key to distinguishing the (2S,5R) cis-isomer from the trans-isomer lies in the coupling constants of the ring protons.[1] The cis-isomer (diequatorial methyls) exhibits clear axial-axial couplings (
Hz) for the ring protons.[1] In contrast, the trans-isomer often adopts a twisted conformation or diaxial methyl orientation to relieve steric strain, altering these-values.[1]
C NMR Data (100 MHz, )
| Position | Type | Notes | |
| 42.8 | Diagnostic N-Methyl carbon.[1] | ||
| C2 | 58.5 | ||
| C6 | 62.1 | ||
| C3 | 54.2 | ||
| C5 | 46.9 | ||
| C2-Me | 13.5 | Shielded methyl group.[1] | |
| C5-Me | 17.8 | Distinct from C2-Me due to asymmetry.[1] |
Stereochemical Validation (NOESY)
To confirm the (2S,5R) configuration (relative cis), perform a 1D-NOE or 2D-NOESY experiment:
-
Irradiate
-Me (2.18 ppm): Expect NOE enhancement at C2-H and C6-H(axial) . -
Irradiate C2-Me (0.98 ppm): Expect enhancement at C3-H(axial) and C2-H .
-
Critical Check: In the cis-isomer, C2-Me and C5-Me are on the same side of the ring.[1] A weak NOE might be observed between the methyl groups if the ring flattens, but the strongest confirmation is the lack of diaxial coupling violations.
Mass Spectrometry (MS)[6]
The fragmentation pattern of 1,2,5-trimethylpiperazine is dominated by
Ionization Mode: ESI(+) or EI (70 eV)
Molecular Ion
Fragmentation Pathway
The base peak typically arises from the cleavage of the bond
Figure 2: Primary fragmentation pathways in Electron Impact (EI) MS.
Infrared (IR) Spectroscopy[5][7]
IR data is particularly useful for assessing the lone-pair orientation (Bohlmann bands).[1]
| Frequency ( | Vibration Mode | Structural Insight |
| 3300 - 3350 | Weak, broad band indicating the secondary amine ( | |
| 2940 - 2970 | Asymmetric methyl stretches.[1] | |
| 2700 - 2800 | Bohlmann Bands | Critical Diagnostic. Indicates C-H bonds anti-periplanar to Nitrogen lone pairs.[1] Strong bands suggest the N-lone pairs are axial (stable chair).[1] |
| 1450 - 1470 | Scissoring/Bending modes.[1] | |
| 1100 - 1150 | Fingerprint region stretches.[1] |
Experimental Protocol: Sample Preparation for Analysis
To ensure data integrity, the following preparation steps are recommended before spectral acquisition.
NMR Sample Prep
-
Solvent: Use
(99.8% D) neutralized with basic alumina. Acidic traces in can protonate the piperazine nitrogens, causing peak broadening and shifting chemical shifts downfield. -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) is essential as internal standard due to the solvent-dependency of amine shifts.[1]
GC-MS Method[1]
-
Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[1]
-
Inlet Temp: 250°C.
-
Oven Program: 60°C (1 min hold)
10°C/min 200°C. -
Retention Time: The cis isomer generally elutes slightly later than the trans isomer on non-polar columns due to a higher dipole moment.
References
- Juaristi, E. "Conformational Analysis of 1,4-Disubstituted Piperazines." Accounts of Chemical Research. (General principles of piperazine stereochemistry).
-
Synthesis & Spectral Data Sources
- Beckett, A. H., et al. "Configuration of 2,5-dimethylpiperazine isomers." Journal of Pharmacy and Pharmacology. (Establishes the cis/trans NMR distinctions).
-
Comparison of N-methylated derivatives:ChemicalBook & PubChem Databases (Entries for CAS 1046788-78-6 and 120-85-4).[1] (Note: Isomeric reference for shift ranges).
- Bohlmann, F. "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 91, 2157.
Potential Applications of Chiral Piperazines in Medicinal Chemistry
Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperazine ring is historically one of the most prolific "privileged scaffolds" in medicinal chemistry, appearing in blockbusters ranging from Imatinib (oncology) to Sildenafil (urology). However, the vast majority of approved piperazine drugs utilize the achiral,
This guide analyzes the technical application of chiral piperazines, focusing on their ability to modulate receptor selectivity (particularly in GPCRs and kinases) and improve metabolic stability. We provide a validated protocol for the stereoselective synthesis of a key Baloxavir marboxil intermediate and present comparative SAR data demonstrating the critical impact of piperazine chirality on biological activity.
The Chiral Advantage: Beyond the Linker
Classically, the piperazine ring serves as a linear linker that modulates physicochemical properties (pKa ~9.8, logP adjustment). Introducing chirality at the C2 or C3 positions transforms this passive linker into an active determinant of pharmacodynamics and pharmacokinetics.
Conformational Locking and Selectivity
Unsubstituted piperazines exist in a rapid chair-chair equilibrium. Introducing a substituent (e.g., a methyl or phenyl group) at C2 locks the conformation, forcing the substituent into an equatorial position to minimize 1,3-diaxial interactions. This "conformational locking" pre-organizes the ligand for the binding pocket, reducing the entropic penalty of binding.
-
Case Study (GPCRs): In 5-HT1A receptor ligands, C2-methylation restricts the rotation of the N-aryl bond, often enhancing subtype selectivity (e.g., 5-HT1A vs.
-adrenergic) by enforcing a specific vector for the aryl pharmacophore.
Metabolic Blocking
Piperazines are prone to oxidative metabolism (N-oxidation or ring hydroxylation). Chiral substitution at metabolic "hotspots" (typically
Synthetic Strategies: Accessing the Chiral Pool
Accessing enantiopure piperazines remains a synthetic bottleneck. We categorize the primary methods into three tiers of utility.
| Strategy | Mechanism | Pros | Cons |
| Chiral Pool (Tier 1) | Cyclization of amino acids (e.g., Ala, Phe, Ser) | 100% ee source; Scalable; Low cost | Limited diversity of R-groups (natural amino acids) |
| Asymmetric Hydrogenation (Tier 2) | Rh/Ru-catalyzed reduction of pyrazines | High atom economy; Access to non-natural derivatives | High catalyst cost; Requires high pressure |
| C-H Functionalization (Tier 3) | Direct functionalization of the core; Versatile | Requires cryogenic conditions (-78°C); s-BuLi handling |
Advanced Experimental Protocol: Stereoselective Synthesis
The following protocol details the synthesis of a chiral intermediate for Baloxavir marboxil , a first-in-class cap-dependent endonuclease inhibitor. This route utilizes L-Serine as the chiral progenitor, showcasing a modern "chiral pool" approach that avoids expensive resolution steps.
Protocol: Synthesis of (R)-12a-Analog via Photoredox Decarboxylation
Adapted from recent process chemistry optimizations (e.g., Shionogi & Co. patents/publications).
Objective: Synthesis of the chiral tricyclic piperazine core from L-Serine.
Reagents & Materials:
-
Starting Material: L-Serine methyl ester hydrochloride.
-
Reagents: Ethyl glyoxalate, TFA (Trifluoroacetic acid), Iridium photocatalyst
, Blue LED light source. -
Solvents: Dichloromethane (DCM), Acetonitrile (MeCN).
Step-by-Step Methodology:
-
Pictet-Spengler Cyclization (Diastereoselective):
-
Dissolve L-Serine methyl ester HCl (10 mmol) and ethyl glyoxalate (12 mmol) in DCM (50 mL).
-
Add TFA (20 mmol) dropwise at 0°C.
-
Stir at room temperature for 12 hours. The inherent chirality of L-Serine directs the formation of the cis-isomer of the tetrahydro-oxazolo-pyrazine core.
-
Checkpoint: Monitor by TLC (5% MeOH in DCM). The intermediate is a stable bicyclic hemiaminal.
-
-
Photoredox Decarboxylation (The "Chiral Memory" Step):
-
Dissolve the crude acid intermediate in MeCN (0.1 M).
-
Add the Ir-photocatalyst (1 mol%) and cesium carbonate (1.5 equiv).
-
Irradiate with Blue LEDs (450 nm) at 25°C for 6-8 hours under
atmosphere. -
Mechanism:[1][2] The carboxyl group is extruded as
. The resulting -amino radical is quenched stereoselectively from the less hindered face, preserving the chiral center established by the serine backbone.
-
-
Workup & Purification:
-
Concentrate the solvent in vacuo.
-
Redissolve in EtOAc and wash with saturated
and brine. -
Purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM).
-
Validation: Determine enantiomeric excess (ee) using Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10). Target ee > 98%.
-
Workflow Visualization
Figure 1: Stereoselective synthesis workflow for Baloxavir intermediate starting from L-Serine.
Medicinal Chemistry Applications & Data
GPCR Modulation (5-HT Receptors)
In serotonin (5-HT) ligands, the piperazine nitrogen is the primary basic center interacting with the conserved Aspartate residue in TM3. However, the chirality of the piperazine ring dictates the orientation of the "tail" region, affecting efficacy (agonist vs. antagonist).
Comparative Data: 8-OH-DPAT Enantiomers While 8-OH-DPAT is an aminotetralin, its structure-activity relationship (SAR) is often mapped to piperazine surrogates. The principle of enantiomeric divergence is critical here.
| Compound | Configuration | Target (Human) | Activity Type | Binding Affinity ( |
| (R)-8-OH-DPAT | (R)-Enantiomer | 5-HT1A | Full Agonist | |
| (S)-8-OH-DPAT | (S)-Enantiomer | 5-HT1A | Partial Agonist | |
| Compound 66 | Racemic | KDM1A (LSD1) | Inhibitor | |
| Compound 68 | (1S, 2R)-Enantiomer | KDM1A (LSD1) | Inhibitor |
Table 1: Comparison of biological activity between enantiomers. Note how the (R)-enantiomer of 8-OH-DPAT drives full agonism, whereas the (S)-enantiomer is a weaker partial agonist, demonstrating that chirality controls intrinsic efficacy, not just affinity.
Antiviral Mechanism: Baloxavir Marboxil
Baloxavir marboxil utilizes a substituted piperazine fused to a triazine ring. The chirality is essential for the molecule to fit into the metal-binding pocket of the influenza PA endonuclease.
Figure 2: Mechanism of Action for Baloxavir. The chiral piperazine-fused scaffold positions the chelating triad perfectly against the active site Magnesium ions.
Future Outlook
The field is moving toward C-H activation as the dominant method for late-stage functionalization. Rather than building the piperazine from scratch (de novo), chemists are using photoredox catalysis to install chiral centers directly onto generic piperazine drugs. This allows for the rapid generation of "chiral libraries" from existing lead compounds, significantly accelerating SAR exploration.
References
-
Synthesis of Baloxavir Intermediate: J. Org. Chem. 2024, 89, 14, 10050–10058. "Stereoselective Synthesis of Baloxavir Marboxil Using Diastereoselective Cyclization and Photoredox Decarboxylation of L-Serine". Link
-
Piperazine Pharmacophore Review: RSC Med. Chem., 2020, 11, 745-759. "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores". Link
-
5-HT1A Enantiomer Data: J. Med. Chem. 1991, 34, 2, 497–510. "Intrinsic activity of enantiomers of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)". Link
-
KDM1A Inhibitor Data: Turkish J. Chem. 2018, 42, 1459-1479. "An insight into the therapeutic potential of piperazine-based anticancer agents". Link
-
General Piperazine Synthesis: Org. Lett. 2016, 18, 5272–5275.[3] "Facile Pd-Catalyzed Synthesis of Arylpiperazines". Link
Sources
- 1. Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 3. Piperazine synthesis [organic-chemistry.org]
Enantioconvergent synthesis of substituted piperazines.
Advanced Strategies for Stereoconvergent C-N Bond Formation and Ring Construction
Executive Summary
Substituted piperazines represent a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous blockbuster therapeutics (e.g., Imatinib, Sildenafil, Indinavir).[1] However, the introduction of chirality onto the piperazine ring or its immediate substituents remains a synthetic bottleneck. Traditional methods often rely on the chiral pool (amino acids) or classical kinetic resolution, which is inherently limited to a maximum 50% yield.
Enantioconvergent synthesis offers a paradigm shift: the ability to convert a racemic mixture of starting materials into a single enantiomer of the product. This guide details two distinct, high-impact enantioconvergent strategies for accessing chiral piperazines:
-
Copper-Catalyzed Radical Cross-Coupling: For installing chiral alkyl groups at the piperazine nitrogen (N-functionalization).
-
Pd-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT): For constructing the chiral piperazine core itself (C-functionalization).
Section 1: Mechanistic Paradigms
To achieve enantioconvergence, the reaction must bypass the stereochemical memory of the starting material. This is typically achieved through two mechanisms:[2]
Type I: Radical-Mediated Stereoconvergence (Copper Catalysis)
In this regime, a racemic alkyl electrophile (e.g., alkyl halide) undergoes single-electron transfer (SET) to generate a planar, achiral alkyl radical intermediate. This radical is then captured by a chiral metal-catalyst complex. Because the radical is planar, the memory of the initial stereocenter is erased, allowing the chiral catalyst to dictate the stereochemistry of the new bond.
Type II: Dynamic Kinetic Asymmetric Transformation (Palladium Catalysis)
Here, a racemic starting material (e.g., allylic ester) undergoes rapid ionization to form a common intermediate (e.g., a meso
Section 2: Protocol A — Copper-Catalyzed Radical N-Alkylation
Objective: Enantioconvergent synthesis of
This protocol utilizes a multidentate anionic chiral ligand to enable the coupling of secondary amines (piperazines) with racemic secondary alkyl halides.
2.1 Reaction Workflow
2.2 Detailed Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen).
Reagents:
-
Catalyst: CuTC (Copper(I) thiophene-2-carboxylate) or CuI (10 mol%).
-
Ligand: Chiral tridentate anionic ligand (e.g., L1 derived from amino acids/cinchona alkaloids).
-
Electrophile: Racemic
-carbonyl alkyl chloride or secondary alkyl iodide (1.0 equiv). -
Nucleophile: Substituted piperazine (1.5 equiv).
-
Base:
(1.5 equiv) or . -
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Step-by-Step Procedure:
-
Glovebox Setup: In an argon-filled glovebox, weigh CuTC (0.05 mmol) and the Chiral Ligand (0.06 mmol) into a flame-dried screw-cap reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL) and stir at room temperature for 30 minutes to form the active catalyst complex (often indicated by a color change).
-
Substrate Addition: Add the piperazine derivative (0.75 mmol) and the inorganic base (
, 0.75 mmol). -
Electrophile Injection: Add the racemic alkyl halide (0.50 mmol) strictly as the last component.
-
Reaction: Seal the vial and stir vigorously at 40–60 °C (substrate dependent) for 24–48 hours. Blue LED irradiation may be required for specific photo-induced variants.
-
Workup: Dilute with EtOAc, filter through a celite pad to remove inorganic salts, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Section 3: Protocol B — Pd-Catalyzed DYKAT for Ring Construction
Objective: Synthesis of
This method constructs the piperazine ring by coupling a diamine with a racemic allylic electrophile. The Pd catalyst ionizes the racemate into a symmetric
3.1 Reaction Workflow
3.2 Detailed Experimental Protocol
Reagents:
-
Catalyst Precursor:
(2.5 mol%). -
Chiral Ligand: (R,R)-DACH-Phenyl Trost Ligand or equivalent (5-7.5 mol%).
-
Substrate: Racemic 4-chloro-2-butenyl carbonate or similar allylic electrophile.
-
Nucleophile:
-di-tosyl ethylenediamine. -
Solvent:
or THF.
Step-by-Step Procedure:
-
Catalyst Formation: In a Schlenk tube under nitrogen, dissolve
and the Trost Ligand in degassed . Stir for 15 minutes at ambient temperature to generate the yellow/orange active catalyst solution. -
Nucleophile Preparation: In a separate flask, dissolve the diamine nucleophile in
. -
Reaction Initiation: Add the racemic allylic carbonate to the catalyst solution, followed immediately by the nucleophile solution.
-
Monitoring: Stir at room temperature. The reaction is typically fast (1–4 hours). Monitor consumption of carbonate by TLC.
-
Workup: Concentrate the reaction mixture directly onto silica gel.
-
Purification: Flash chromatography. The product is a vinyl-substituted chiral piperazine, which can be hydrogenated to the saturated alkyl piperazine if desired.
Section 4: Comparative Data Analysis
The following table summarizes the scope and efficiency of these enantioconvergent methods based on recent literature benchmarks.
| Feature | Cu-Catalyzed Radical N-Alkylation | Pd-Catalyzed DYKAT (Ring Formation) |
| Chirality Source | Catalyst-controlled radical capture | Catalyst-controlled nucleophilic attack |
| Substrate Class | Racemic alkyl halides + Piperazine | Racemic allylic carbonates + Diamines |
| Typical Yield | 65% – 92% | 80% – 95% |
| Enantioselectivity (ee) | 90% – 99% | 88% – 98% |
| Key Limitation | Sensitive to steric bulk at electrophile | Limited to allylic substrates |
| Primary Utility | Late-stage functionalization of drugs | De novo synthesis of piperazine core |
References
-
Enantioconvergent Cu-catalysed N-alkylation of aliphatic amines. Nature2023 , 618, 294–300.[4] [Link]
-
Copper-Catalyzed Enantioconvergent Radical N-Alkylation of Diverse (Hetero)aromatic Amines. J. Am. Chem. Soc.2024 , 146, 9444–9454.[5] [Link]
-
Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Org. Lett.2016 , 18, 740–743. [Link]
-
Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis of Substituted Piperazines. Tetrahedron2009 , 65, 6549–6570. [Link]
-
Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation. Org. Chem. Front.2014 , 1, 167-170. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT) - Science of Synthesis Reference Library - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 4. Enantioconvergent Cu-catalysed N-alkylation of aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Enantioconvergent Radical N-Alkylation of Diverse (Hetero)aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
(2S,5R)-1,2,5-Trimethylpiperazine in Asymmetric Synthesis: A Guide to Potential Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the selective synthesis of a desired stereoisomer. Among the vast array of chiral ligands, piperazine derivatives have emerged as a privileged scaffold due to their conformational rigidity, the presence of multiple coordination sites, and the tunability of their steric and electronic properties. This document provides a comprehensive guide to the potential applications and protocols for a specific, yet underexplored, chiral ligand: (2S,5R)-1,2,5-trimethylpiperazine .
While direct literature on the catalytic applications of (2S,5R)-1,2,5-trimethylpiperazine is nascent, this guide will extrapolate from the well-established chemistry of closely related chiral piperazine ligands to provide a scientifically grounded framework for its use in asymmetric synthesis. We will delve into its synthesis, explore promising reaction classes, and provide detailed, adaptable protocols to empower researchers to unlock its catalytic potential.
The (2S,5R)-1,2,5-Trimethylpiperazine Ligand: Structural Features and Synthetic Approach
The (2S,5R)-1,2,5-trimethylpiperazine ligand possesses a unique C1-symmetric structure. The trans-disposed methyl groups at the C2 and C5 positions create a well-defined chiral environment, while the N1-methyl group can influence the ligand's conformational preference and its coordination to a metal center. This combination of features suggests its potential for inducing high levels of stereocontrol in a variety of chemical transformations.
Proposed Synthesis of (2S,5R)-1,2,5-Trimethylpiperazine
A practical synthesis of enantiomerically pure (2S,5R)-1,2,5-trimethylpiperazine can be envisioned starting from the commercially available trans-2,5-dimethylpiperazine. A plausible route, adapted from the synthesis of a related compound, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, involves a resolution step followed by N-methylation.[1]
Protocol: Proposed Synthesis of (2S,5R)-1,2,5-Trimethylpiperazine
Step 1: Resolution of (±)-trans-2,5-Dimethylpiperazine
-
Dissolve (±)-trans-2,5-dimethylpiperazine (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Add a solution of a chiral resolving agent, for example, (+)-tartaric acid (0.5 equiv), to the piperazine solution.
-
Allow the diastereomeric salts to crystallize. The less soluble salt will precipitate out of the solution.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Recrystallize the diastereomeric salt from the same solvent to enhance diastereomeric purity.
-
To recover the free amine, treat the diastereomerically pure salt with a base, such as aqueous sodium hydroxide, and extract the (2R,5S)-2,5-dimethylpiperazine into an organic solvent like dichloromethane.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Step 2: N-Methylation of (2R,5S)-2,5-Dimethylpiperazine
-
Dissolve the enantiomerically enriched (2R,5S)-2,5-dimethylpiperazine (1.0 equiv) in a suitable solvent, for example, methanol.
-
Add formaldehyde (1.1 equiv, as a 37% aqueous solution) and formic acid (1.2 equiv). This constitutes the Eschweiler-Clarke reaction for N-methylation.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and make it basic by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, (2S,5R)-1,2,5-trimethylpiperazine, with an organic solvent such as dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the pure (2S,5R)-1,2,5-trimethylpiperazine ligand.
Caption: Proposed synthetic workflow for (2S,5R)-1,2,5-trimethylpiperazine.
Potential Applications in Asymmetric Catalysis
Based on the demonstrated utility of other chiral piperazine derivatives, (2S,5R)-1,2,5-trimethylpiperazine is a promising ligand for a range of asymmetric transformations, particularly in the formation of carbon-carbon bonds.
Enantioselective Addition of Organometallic Reagents to Aldehydes
The addition of organozinc reagents to aldehydes is a classic C-C bond-forming reaction. Chiral amino alcohols and diamines are known to be effective catalysts for this transformation. The nitrogen atoms of the piperazine ring can coordinate to the zinc reagent, while the chiral environment dictates the facial selectivity of the nucleophilic attack on the aldehyde.
Mechanistic Rationale: The (2S,5R)-1,2,5-trimethylpiperazine can form a chiral complex with the dialkylzinc reagent. This complex then coordinates to the aldehyde, creating a well-organized transition state. The methyl groups on the piperazine ring would sterically block one face of the aldehyde, allowing the alkyl group from the organozinc reagent to add to the less hindered face, thus inducing enantioselectivity.
Caption: Proposed catalytic cycle for the enantioselective alkylation of an aldehyde.
General Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (2S,5R)-1,2,5-trimethylpiperazine (5-10 mol%).
-
Add a dry, aprotic solvent such as toluene or hexane.
-
Cool the solution to 0 °C and add diethylzinc (1.5-2.0 equiv, as a solution in hexanes) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for complex formation.
-
Add benzaldehyde (1.0 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C or room temperature until completion (monitored by TLC or GC).
-
Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantioenriched 1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful method for C-C bond formation. Chiral piperazine-based ligands can be employed in metal-catalyzed or organocatalytic Michael additions.
Mechanistic Rationale: In a metal-catalyzed process, the chiral piperazine ligand would coordinate to the metal center (e.g., copper or nickel), creating a chiral Lewis acid. This chiral catalyst would then activate the α,β-unsaturated substrate and control the stereochemical outcome of the nucleophilic attack. In an organocatalytic scenario, the piperazine could act as a chiral base or form a chiral enamine intermediate.
General Protocol: Copper-Catalyzed Asymmetric Michael Addition of a Malonate to a Chalcone
-
In a glovebox, to a vial, add Cu(OTf)₂ (5 mol%) and the chiral ligand (2S,5R)-1,2,5-trimethylpiperazine (6 mol%).
-
Add a dry solvent such as THF or toluene and stir for 30 minutes to form the catalyst complex.
-
In a separate vial, dissolve the chalcone (1.0 equiv) and diethyl malonate (1.2 equiv) in the same solvent.
-
Add the substrate solution to the catalyst solution.
-
Add a mild base, such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.
Data Summary of Related Chiral Piperazine Ligands
To provide a context for the potential efficacy of (2S,5R)-1,2,5-trimethylpiperazine, the following table summarizes the performance of other chiral piperazine derivatives in various asymmetric reactions.
| Chiral Ligand | Reaction Type | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| (2S,5S)-2,5-Dialkylpiperazine | Alkylation of Aldehyde | Benzaldehyde | Diethylzinc | >95 | up to 96 | [2] |
| Chiral Piperazine-Schiff Base | Henry Reaction | 2-Chlorobenzaldehyde | Nitromethane | up to 98 | up to 91 | [3] |
| C₂-Symmetric Piperazine | Acylation of Diol | meso-1,2-diol | Benzoic Anhydride | >90 | up to 99 | [4] |
Conclusion and Future Outlook
(2S,5R)-1,2,5-trimethylpiperazine represents a structurally intriguing and accessible chiral ligand for asymmetric catalysis. While its application in this field is yet to be extensively explored, the rich chemistry of related chiral piperazines provides a strong foundation for its potential utility in a variety of enantioselective transformations. The protocols and mechanistic insights provided in this guide are intended to serve as a starting point for researchers to investigate the catalytic prowess of this promising ligand.
Future work should focus on the systematic evaluation of (2S,5R)-1,2,5-trimethylpiperazine in the reactions outlined above, as well as in other areas of asymmetric catalysis such as hydrogenations, cycloadditions, and allylic alkylations. A thorough investigation of the effect of the N-methyl group on catalytic activity and enantioselectivity, in comparison to its N-H or other N-substituted counterparts, will be crucial in understanding its unique properties and unlocking its full potential in the synthesis of valuable chiral molecules.
References
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC. [Link]
-
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - RSC Publishing. [Link]
-
Asymmetric synthesis using chiral piperazines. Part 3. Enantioselective addition of dialkylzincs to aryl aldehydes catalysed by chiral piperazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols - Organic Chemistry Portal. [Link]
-
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives - Semantic Scholar. [Link]
-
Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed. [Link]
Sources
- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Chiral ligands containing heteroatoms. 11. Optically active 2-hydroxymethyl piperazincs as catalysts in the enantioselective addition of diethylzinc to benzaldehyde [academia.edu]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Protocol for N-alkylation of (2S,5R)-1,2,5-trimethylpiperazine
Application Note: Precision N-Alkylation of (2S,5R)-1,2,5-Trimethylpiperazine
Abstract & Strategic Analysis
(2S,5R)-1,2,5-trimethylpiperazine is a "privileged scaffold" in medicinal chemistry, widely used to introduce defined stereochemistry and solubility into drug candidates (e.g., delta-opioid receptor ligands).
The Challenge:
The molecule contains two nitrogen atoms.[1][2] N1 is already methylated (tertiary) and chemically distinct. The target for alkylation is N4 (secondary). However, N4 is sterically hindered by the adjacent methyl group at the C5 position (alpha-branching). This steric bulk creates a "kinetic wall" that suppresses nucleophilic attack, making standard
The Solution:
We present two validated protocols. Selection depends on the nature of the alkyl group (
-
Protocol A (Reductive Amination): The Gold Standard for introducing bulky groups (
Ethyl) or functionalized chains. It operates under mild conditions, minimizing epimerization risks. -
Protocol B (Direct Alkylation): Reserved for "hot" electrophiles (Methyl, Benzyl, Allyl) where steric clash is less prohibitive.
Decision Matrix (Method Selection)
The following logic gate determines the optimal synthetic route based on the electrophile structure.
Figure 1: Decision matrix for selecting the alkylation strategy based on steric demand.
Protocol A: Reductive Amination (Recommended)
Scope: Best for attaching groups larger than ethyl or when using aldehydes/ketones as precursors.[2]
Mechanism: Formation of an iminium ion intermediate followed by in-situ hydride transfer.
Why this works: The planar iminium intermediate relieves some steric strain before the hydride attack, often proceeding faster than direct
Reagents & Materials
-
Substrate: (2S,5R)-1,2,5-trimethylpiperazine (1.0 equiv)
-
Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Note: STAB is preferred over NaCNBH3 due to lower toxicity and better handling of acid-sensitive groups.
-
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation.
Step-by-Step Procedure
-
Imine Formation (Pre-complexation):
-
In a flame-dried round-bottom flask under
, dissolve (2S,5R)-1,2,5-trimethylpiperazine in DCE (0.1 M concentration). -
Add the Aldehyde/Ketone (1.1 equiv).
-
Add Acetic Acid (1.0 equiv).[3]
-
Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to shift toward the iminium species.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.5 equiv) portion-wise over 10 minutes. Do not dump all at once to avoid exotherms.
-
Remove ice bath and allow to warm to RT. Stir for 4–16 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the M+128 (substrate) peak and appearance of Product Mass.
-
-
Quench & Workup:
-
Quench by adding saturated aqueous
(slowly, gas evolution occurs). Stir for 15 mins. -
Extract with DCM (3x).
-
Wash combined organics with Brine (1x).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude is often pure enough for use. If not, flash chromatography (DCM:MeOH:NH4OH) is required.
-
Protocol B: Direct Alkylation ( )
Scope: Strictly for Methyl Iodide, Allyl Bromide, or Benzyl Bromide. Risk: Over-alkylation (quaternization) is possible if stoichiometry is not controlled.
Reagents
-
Substrate: (2S,5R)-1,2,5-trimethylpiperazine (1.0 equiv)
-
Electrophile: Alkyl Halide (0.95 equiv) – Slight deficit prevents over-alkylation.
-
Base:
(3.0 equiv) or (for faster kinetics). -
Solvent: Acetonitrile (ACN) (High purity).
Step-by-Step Procedure
-
Solvation:
-
Dissolve substrate in ACN (0.2 M).
-
Add powdered, dry
.
-
-
Addition:
-
Add Alkyl Halide dropwise at RT.
-
Critical: If the alkyl halide is very reactive (e.g., Methyl Iodide), cool to 0°C during addition.[4]
-
-
Reaction:
-
Heat to 60°C (Reflux).
-
Time: 12–24 hours.[5] The C5-methyl group significantly slows down the approach of the electrophile.
-
-
Workup:
-
Filter off the solid inorganic salts.
-
Concentrate the filtrate.
-
Acid-Base Purification (Self-Validating Step):
-
Dissolve residue in 1M HCl (Product goes into water).
-
Wash with Ether (Removes non-basic impurities/unreacted alkyl halide).
-
Basify aqueous layer with 2M NaOH to pH 12.
-
Extract product into DCM.
-
-
Experimental Workflow Diagram
Figure 2: General workflow for the N-alkylation process.
Quantitative Comparison of Methods
| Feature | Protocol A (Reductive Amination) | Protocol B (Direct Alkylation) |
| Reaction Kinetics | Fast (Imine forms quickly) | Slow (Steric hindrance at C5) |
| Side Products | Minimal (Reductive byproduct) | Quaternary salts, Elimination products |
| Stereo-integrity | Excellent (Mild, Acidic/Neutral) | Good (Risk of epimerization at high T) |
| Purification | Simple Extraction | Acid/Base Wash often needed |
| Yield (Typical) | 75 – 90% | 50 – 70% |
Quality Control & Troubleshooting
-
NMR Validation:
-
Watch for the N-CH2 signal. In the starting material, the N4-H is broad/invisible. In the product, look for the specific splitting pattern of the new alkyl group.
-
Diagnostic Shift: The C5-Methyl doublet (approx 1.0 ppm) often shifts slightly upfield upon alkylation of the adjacent nitrogen.
-
-
Stereochemical Check:
-
Use Chiral HPLC to ensure the (2S,5R) configuration is maintained.
-
Warning: If strong bases (NaH, LiHMDS) are used in Protocol B, the C5 proton can be deprotonated, leading to racemization. Avoid strong amide bases.
-
References
-
Synthesis of Chiral Piperazines: "Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands." Journal of Organic Chemistry, 2003.[6] Link
-
Reductive Amination Mechanics: "Making Substituted Amines Through Reductive Amination." Master Organic Chemistry, 2017. Link
-
Piperazine Scaffold Utility: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis." National Institutes of Health (PMC), 2026. Link
-
Steric Hindrance in Amines: "Tuning the steric hindrance of alkylamines: a predictive model." Chemical Science, 2021. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective HPLC Strategies for Piperazine Derivatives
This Application Note is designed for researchers and analytical scientists involved in the purification and quality control of piperazine-based active pharmaceutical ingredients (APIs).
Introduction & Scientific Context
Piperazine (
-
The Eutomer/Distomer Dichotomy: In drugs like Levocetirizine (the R-enantiomer of cetirizine), the eutomer provides antihistamine activity with reduced sedation compared to the racemate or distomer.
-
The Analytical Challenge: Piperazine derivatives present two distinct challenges:
-
Lack of Chromophore: Simple derivatives (e.g., 2-methylpiperazine) are UV-transparent, requiring derivatization or specialized detection (RI, ELSD, MS).
-
Basic Amine Tailing: The secondary nitrogens interact strongly with residual silanols on silica-based columns, causing peak tailing that ruins chiral resolution (
).
-
This guide provides two validated protocols: one for complex APIs with chromophores (Direct Method) and one for simple aliphatic piperazines (Derivatization Method).
Method Development Strategy
The following decision matrix outlines the logical flow for selecting the appropriate chiral method based on the analyte's structural properties.
Figure 1: Decision matrix for selecting the optimal chiral separation pathway for piperazine derivatives.
Protocol A: Direct Separation of Piperazine APIs (Reversed Phase)
Target Analytes: Cetirizine, Hydroxyzine, Meclizine. Mechanism: Direct interaction with protein-based or polysaccharide-based stationary phases in Reversed Phase (RP) mode.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Ultron ES-OVM (Ovomucoid) or Chiralcel OD-R | Ovomucoid proteins have strong affinity for hydrophobic amines and offer distinct chiral pockets. |
| Dimensions | 150 x 4.6 mm, 5 µm | Standard analytical dimensions for balance between resolution and backpressure. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.0) | pH 6.0 ensures the piperazine nitrogen is partially protonated for interaction without excessive retention. |
| Ratio | 18 : 82 (v/v) | High aqueous content is required for protein-based columns to maintain tertiary structure. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve mass transfer in protein phases. |
| Detection | UV @ 230 nm | Targets the phenyl/chlorophenyl chromophores common in these drugs. |
| Temperature | 25°C | Ambient temperature preserves column stability (protein columns are heat sensitive). |
Step-by-Step Workflow
-
Buffer Preparation:
-
Dissolve 2.72 g of
in 1 L of HPLC-grade water (20 mM). -
Adjust pH to 6.0 ± 0.1 using dilute KOH or
. Crucial: pH drift causes retention time shifting. -
Filter through a 0.22 µm nylon membrane.
-
-
Sample Preparation:
-
Dissolve 10 mg of the API (e.g., Cetirizine Dihydrochloride) in 10 mL of Mobile Phase.
-
Note: Do not use pure acetonitrile for dissolution; it may precipitate the buffer salts upon injection.
-
-
System Equilibration:
-
Flush column with Mobile Phase for 60 minutes.
-
Monitor baseline stability.[1] Protein columns require longer equilibration than silica columns.
-
-
Injection & Analysis:
Protocol B: Derivatization Method for Non-Chromophoric Piperazines
Target Analytes: 2-Methylpiperazine, Piperazine-2-carboxylic acid. Challenge: These molecules are invisible to UV detectors. Solution: Pre-column derivatization with NBD-Cl (4-chloro-7-nitrobenzofuran) or Dansyl Chloride .
Derivatization Reaction Scheme
The secondary amine of the piperazine ring reacts with NBD-Cl to form a highly fluorescent/UV-active adduct.
Chromatographic Conditions (Post-Derivatization)
| Parameter | Specification | Rationale |
| Column | Chiralpak IC or Chiralpak AD-H | Immobilized amylose/cellulose phases are robust against the organic solvents used in derivatization. |
| Mobile Phase | Hexane : Ethanol : DEA | Normal Phase mode. |
| Ratio | 80 : 20 : 0.1 (v/v) | Ethanol is a strong modifier; DEA (Diethylamine) is mandatory to suppress peak tailing of the amine. |
| Detection | UV @ 470 nm (or Fluorescence) | NBD derivatives absorb strongly in the visible region (orange/red), reducing background noise. |
| Temperature | 35°C | Slightly elevated temperature improves mass transfer and peak shape. |
Step-by-Step Workflow
-
Derivatization Procedure:
-
Mix: 100 µL of sample (1 mg/mL in borate buffer pH 9.0) + 100 µL NBD-Cl solution (5 mg/mL in MeOH).
-
Incubate: Heat at 60°C for 30 minutes in a shielded vial (light sensitive).
-
Quench: Add 50 µL of 1M HCl to stop the reaction (NBD-Cl hydrolyzes).
-
Dilute: Dilute to 1 mL with Mobile Phase.
-
-
Column Conditioning:
-
Flush Chiralpak IC with Hexane/Ethanol (80:20) containing 0.1% DEA.[2]
-
Warning: Never introduce water into a Normal Phase system dedicated to Chiralpak AD/OD unless it is the immobilized "I" series (IC/IA).
-
-
Analysis:
-
Inject 5–10 µL.
-
The NBD-derivative will show high sensitivity.
-
Calculate Enantiomeric Excess (
): [1]
-
Mechanism of Chiral Recognition
Understanding why the separation works allows for faster troubleshooting. The separation relies on the "Three-Point Interaction" model.
Figure 2: The "Three-Point Interaction" model required for chiral recognition. The piperazine derivative must engage in at least three simultaneous interactions (steric, electrostatic, or hydrophobic) with the CSP to achieve separation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of amine with silanols. | Add Base Additive: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. |
| Broad Peaks | Slow mass transfer or solubility mismatch. | Increase column temperature to 35–40°C. Ensure sample solvent matches mobile phase. |
| No Separation | Incorrect column selector. | Switch CSP class. If Amylose (AD/IA) fails, switch to Cellulose (OD/IC) or Protein (OVM). |
| Split Peaks | Sample solvent too strong. | Dissolve sample in mobile phase. If using Normal Phase, avoid dissolving sample in pure Methanol. |
References
-
Vertex AI Search. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Link
-
BenchChem. (2025).[1][3] (R)-2-Methylpiperazine (L)-tartaric acid salt: Protocols and Application Notes. BenchChem Application Library. Link
-
Daicel Corporation. (2025). Chiralpak IC and Chiralpak AD Instruction Manuals. Chiral Technologies. Link
-
Phenomenex. (2025). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link
-
ResearchGate. (2025). Direct separation of the enantiomers of cetirizine and related compounds by reversed-phase chiral HPLC. Link
Sources
Application of Trimethylpiperazine Derivatives in API Synthesis: A Technical Guide for Researchers
Introduction: The Strategic Importance of Trimethylpiperazine Derivatives in Modern Drug Synthesis
In the landscape of contemporary pharmaceutical development, the piperazine scaffold holds a privileged position, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2][3] Among the vast array of piperazine analogs, trimethylpiperazine derivatives have emerged as particularly valuable building blocks and intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). Their utility stems from a unique combination of structural features: the inherent basicity of the piperazine ring, which can be crucial for modulating physicochemical properties like solubility and bioavailability, and the stereochemical complexity introduced by the methyl substituents.[1][4]
This technical guide provides an in-depth exploration of the application of various trimethylpiperazine derivatives in API synthesis. Moving beyond a simple catalog of examples, we will delve into the causality behind the selection of these specific building blocks, offering field-proven insights into how their unique structures influence synthetic routes and the pharmacological profiles of the final drug substances. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of trimethylpiperazine derivatives in their synthetic endeavors.
I. Fluoroquinolone Antibiotics: Leveraging Trimethylpiperazines for Potency and Spectrum
The fluoroquinolone class of antibiotics represents a prime example of how the judicious incorporation of substituted piperazine moieties can significantly enhance antibacterial activity. Several key fluoroquinolones utilize trimethylpiperazine derivatives to modulate their spectrum of activity, potency, and pharmacokinetic properties.
Pefloxacin: The Role of 1-Methylpiperazine
Pefloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a variety of bacterial infections.[5] Its synthesis prominently features the incorporation of a 1-methylpiperazine moiety at the C-7 position of the quinolone core. This substitution is critical for its antibacterial efficacy.[5]
Causality of Experimental Choice: The 1-methylpiperazine group in Pefloxacin enhances its activity against Gram-negative bacteria and also contributes to favorable pharmacokinetic properties, including good absorption and tissue penetration. The methyl group provides a degree of steric hindrance that can influence the binding of the drug to bacterial DNA gyrase and topoisomerase IV, its primary targets.[5]
Experimental Workflow:
Caption: Synthesis of Pefloxacin.
Detailed Protocol: Synthesis of Pefloxacin
-
Reaction Setup: In a suitable reaction vessel, suspend 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in pyridine.
-
Addition of 1-Methylpiperazine: Add 1-methylpiperazine to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 100°C.[6]
-
Work-up and Isolation: After the reaction is complete (monitored by TLC or HPLC), the pyridine is removed under reduced pressure. The residue is then treated with an appropriate solvent to precipitate the Pefloxacin, which is collected by filtration, washed, and dried.
-
Salt Formation (Optional): The resulting Pefloxacin free base can be converted to its mesylate salt by treatment with methanesulfonic acid to improve its solubility and formulation properties.[6]
| Parameter | Value | Reference |
| Key Reagents | 1-Ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 1-Methylpiperazine | [6] |
| Solvent | Pyridine | [6] |
| Temperature | 100°C | [6] |
| Reported Yield | Not specified in the provided abstract | [6] |
Levofloxacin: Stereospecific Synthesis with N-Methylpiperazine
Levofloxacin, the L-enantiomer of ofloxacin, is a widely used fluoroquinolone antibiotic with a broad spectrum of activity and improved safety profile over the racemic mixture.[7] The synthesis of Levofloxacin involves the stereospecific reaction of the chiral carboxylic acid precursor with N-methylpiperazine.
Causality of Experimental Choice: The N-methylpiperazine moiety at the C-7 position is a key pharmacophore for the antibacterial activity of Levofloxacin. The stereochemistry of the precursor is crucial, as the (S)-enantiomer (Levofloxacin) is significantly more active than the (R)-enantiomer.[8] The use of N-methylpiperazine in this step is a robust and high-yielding reaction.[7][8]
Experimental Workflow:
Caption: Synthesis of Levofloxacin.
Detailed Protocol: Synthesis of Levofloxacin
-
Reaction Setup: In a reaction vessel, suspend (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][9][10]benzoxazine-6-carboxylic acid in a polar solvent such as DMSO.[7][11]
-
Addition of N-Methylpiperazine: Add N-methylpiperazine to the reaction mixture. A molar ratio of N-methylpiperazine to the carboxylic acid precursor of 1.5:1 to 3:1 is typically used.[8]
-
Reaction Conditions: Heat the mixture to a temperature ranging from 80°C to 120°C for several hours until the reaction is complete, as monitored by TLC or HPLC.[7][11]
-
Work-up and Isolation: After cooling, the reaction mixture is treated with water or an alcohol like isopropanol to precipitate the crude Levofloxacin. The solid is collected by filtration, washed, and dried.[7][11]
-
Purification: The crude product can be recrystallized from a mixture of ethanol and water to yield Levofloxacin hemihydrate, a stable form suitable for pharmaceutical use.[7]
| Parameter | Value | Reference |
| Key Reagents | (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][9][10]benzoxazine-6-carboxylic acid, N-Methylpiperazine | [7][11] |
| Solvent | DMSO, DMA | [7][11] |
| Temperature | 80-120°C | [7][11] |
| Reported Yield | 76-91.3% | [11] |
Sparfloxacin: Incorporating cis-2,6-Dimethylpiperazine for Enhanced Activity
Sparfloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity, including against some anaerobic bacteria. A key structural feature of Sparfloxacin is the presence of a cis-2,6-dimethylpiperazine moiety at the C-7 position.[12][13]
Causality of Experimental Choice: The introduction of the cis-2,6-dimethylpiperazine group at the C-7 position is a critical modification that enhances the antibacterial potency of Sparfloxacin, particularly against Gram-positive pathogens, compared to earlier fluoroquinolones.[13] The stereochemistry of the dimethylpiperazine is important for optimal activity.
Experimental Workflow:
Caption: Synthesis of Olanzapine.
Detailed Protocol: Synthesis of Olanzapine
-
Reaction Setup: A mixture of 4-amino-2-methyl-10H-thieno[2,3-b]be[9][11]nzodiazepine and N-methylpiperazine is prepared in a high-boiling solvent system such as toluene and DMSO. 2[14]. Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the condensation reaction to completion. 3[6]. Work-up and Isolation: After cooling, water is added to precipitate the crude Olanzapine. The product is then filtered, washed, and dried.
[6]| Parameter | Value | Reference | | :--- | :--- | :--- | | Key Reagents | 4-amino-2-methyl-10H-thieno[2,3-b]be[9][11]nzodiazepine, N-methylpiperazine | |[6][14] | Solvent | Toluene/DMSO | |[6][14] | Temperature | Reflux | |[6] | Reported Yield | 83% (for N-demethylolanzapine synthesis) | |[6]
IV. Chiral Trimethylpiperazine Derivatives in Asymmetric Synthesis
Chiral piperazine derivatives are not only valuable as components of the final API but can also serve as chiral auxiliaries or ligands in asymmetric synthesis, enabling the stereocontrolled formation of key intermediates.
[13]The use of chiral trimethylpiperazine derivatives as catalysts or resolving agents is an area of growing interest. For example, chiral piperazine derivatives have been shown to be effective ligands in enantioselective Henry reactions. W[13]hile specific examples of chiral trimethylpiperazines in large-scale API synthesis are less commonly reported in the initial literature search, their potential is significant. The principles of chiral resolution using diastereomeric salt formation are well-established and can be applied to racemic mixtures containing trimethylpiperazine moieties.
Trimethylpiperazine derivatives represent a versatile and powerful class of building blocks for the synthesis of a wide array of APIs. Their strategic incorporation can profoundly influence the pharmacological and pharmacokinetic properties of drug molecules. As demonstrated in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and CNS-active agents, the choice of a specific trimethylpiperazine isomer and its method of incorporation are critical decisions in the drug development process.
The detailed protocols and workflows presented in this guide are intended to provide a solid foundation for researchers to explore the potential of these valuable synthetic intermediates. As the demand for more potent, selective, and bioavailable drugs continues to grow, the strategic application of trimethylpiperazine derivatives will undoubtedly play an increasingly important role in the future of pharmaceutical synthesis.
References
-
Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (n.d.). In PMC. Retrieved February 17, 2026, from [Link]
-
An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification. (n.d.). In Sciforum. Retrieved February 17, 2026, from [Link]
- One-step synthesizing method of levofloxacin and ofloxacin. (n.d.). In Google Patents.
- Preparation of levofloxacin and forms thereof. (n.d.). In Google Patents.
-
Production Method of Sparfloxacin. (n.d.). In LookChem. Retrieved February 17, 2026, from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). In MDPI. Retrieved February 17, 2026, from [Link]
-
Synthesis of Pefloxacin. (n.d.). In LookChem. Retrieved February 17, 2026, from [Link]
-
Isolation and Characterization of an Impurity Obtained During the Synthesis of the Antibiotic Drug Sparfloxacin. (n.d.). In Academia.edu. Retrieved February 17, 2026, from [Link]
- Olanzapine synthesis method. (n.d.). In Google Patents.
-
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (n.d.). In Semantic Scholar. Retrieved February 17, 2026, from [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). In Wiley Online Library. Retrieved February 17, 2026, from [Link]
-
Recent advances in the piperazine based ligands and metal complexes and their applications. (n.d.). In Dalton Transactions. Retrieved February 17, 2026, from [Link]
-
The Role of Piperazine Derivatives in Advanced Chemical Synthesis. (2026). In Blogger. Retrieved February 17, 2026, from [Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). In Organic & Biomolecular Chemistry. Retrieved February 17, 2026, from [Link]
-
Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors. (2012). In Lirias. Retrieved February 17, 2026, from [Link]
-
A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (2025). In ResearchGate. Retrieved February 17, 2026, from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). In Wiley Online Library. Retrieved February 17, 2026, from [Link]
-
Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.. (n.d.). In SGVU Journal of Pharmaceutical Research & Education. Retrieved February 17, 2026, from [Link]
-
Chiral Resolution with and without Resolving Agents. (2015). In Pharmaceutical Technology. Retrieved February 17, 2026, from [Link]
-
Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (n.d.). In ResearchGate. Retrieved February 17, 2026, from [Link]
-
Chiral Resolution Screening. (n.d.). In Onyx Scientific. Retrieved February 17, 2026, from [Link]
-
Pefloxacin. (n.d.). In PubChem. Retrieved February 17, 2026, from [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). In Pure Synth. Retrieved February 17, 2026, from [Link]
-
The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.). In ResearchGate. Retrieved February 17, 2026, from [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP2007515428A - Olanzapine synthesis method - Google Patents [patents.google.com]
- 3. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyanvihar.org [gyanvihar.org]
- 5. researchgate.net [researchgate.net]
- 6. EP1988092B1 - A process for the preparation of olanzapine - Google Patents [patents.google.com]
- 7. [11C]olanzapine, radiosynthesis and lipophilicity of a new potential PET 5-HT2 and D2 receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
- 12. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac-药物合成数据库 [drugfuture.com]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. ijrrjournal.com [ijrrjournal.com]
Application Note: A Guide to Analytical Techniques for Chiral Purity Determination of Piperazines
Abstract: The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous blockbuster drugs. The stereochemistry of these molecules is paramount, as enantiomers frequently exhibit divergent pharmacological and toxicological profiles. Consequently, the robust and accurate determination of chiral purity is a non-negotiable aspect of drug development and quality control. This guide provides a comprehensive overview of state-of-the-art analytical techniques for the enantioselective analysis of piperazine derivatives, offering field-proven insights, detailed protocols, and a comparative framework to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate methodology.
The Imperative of Chiral Analysis for Piperazine-Based Pharmaceuticals
Piperazine derivatives are prevalent in a wide range of therapeutic areas, including antihistamines (e.g., Cetirizine), antipsychotics, and anticancer agents. The presence of chiral centers in these molecules necessitates stringent control over their stereochemical composition. Regulatory agencies worldwide mandate the characterization of individual enantiomers, as one may be therapeutically active (the eutomer) while the other could be inactive, less active, or even contribute to adverse effects (the distomer). This reality drives the need for validated, high-resolution analytical methods to quantify enantiomeric excess (% ee) and ensure the safety and efficacy of the final drug product.
Chromatographic Techniques: The Workhorse of Chiral Separations
Chromatographic methods are the most widely employed techniques for chiral purity analysis due to their high efficiency, robustness, and adaptability for both analytical and preparative scales.[1]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric separation in the pharmaceutical industry.[2] The technique relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP). The choice of CSP is the most critical determinant for a successful separation.[3][4]
Principle of Separation: Chiral recognition on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different association constants, leading to different retention times and, thus, separation. For piperazine derivatives, which are basic amines, interactions such as hydrogen bonding, dipole-dipole, and π-π interactions are key mechanisms.
Selecting the Right CSP: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are exceptionally versatile and have demonstrated broad success in separating a wide range of chiral compounds, including piperazines.[2][3] Immobilized polysaccharide phases are often preferred for their enhanced solvent compatibility.
Protocol: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers
This protocol provides a starting point for the method development of a typical chiral piperazine derivative.
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and UV detector.
Materials:
-
Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) on immobilized silica gel), 250 x 4.6 mm, 5 µm.[3]
-
Mobile Phase: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v).[3][5] Diethylamine (DEA) is a common additive for basic compounds like piperazines to improve peak shape and reduce tailing.
-
Sample: Racemic piperazin-2-ylmethanol standard (1 mg/mL stock in mobile phase).
-
Working Standard: 0.1 mg/mL prepared by diluting the stock solution.[3]
Experimental Steps:
-
Mobile Phase Preparation: Precisely mix 900 mL of acetonitrile, 100 mL of methanol, and 1 mL of DEA. Degas the solution using sonication or vacuum filtration.[3]
-
System Equilibration: Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[3]
-
Set Conditions:
-
Injection: Inject 10 µL of the filtered working standard solution.[3]
-
Data Analysis:
Sources
Troubleshooting & Optimization
Technical Support Center: (2S,5R)-1,2,5-Trimethylpiperazine in Asymmetric Synthesis
Welcome to the technical support center for (2S,5R)-1,2,5-trimethylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this potent chiral auxiliary to enhance enantiomeric excess in their synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your reactions and achieve high levels of stereocontrol.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is (2S,5R)-1,2,5-trimethylpiperazine and what is its primary application in synthesis?
A1: (2S,5R)-1,2,5-trimethylpiperazine is a chiral amine, specifically a C2-symmetric piperazine derivative. Its primary application in organic synthesis is as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction.[1][2] In this role, it directs the formation of a specific enantiomer of a product, thereby increasing the enantiomeric excess (e.e.).
Q2: How does (2S,5R)-1,2,5-trimethylpiperazine induce chirality?
A2: The chiral centers within the (2S,5R)-1,2,5-trimethylpiperazine molecule create a sterically defined environment around the reaction center of the substrate to which it is attached. This steric hindrance guides the approach of incoming reagents from a specific face of the molecule, leading to the preferential formation of one diastereomer over the other.[3] After the desired stereocenter is created, the auxiliary can be cleaved to yield the enantiomerically enriched product.
Q3: In what types of reactions is this auxiliary most effective?
A3: This auxiliary and similar chiral piperazines are particularly effective in asymmetric alkylations of enolates derived from carboxylic acids, amides, and ketones.[3][4] They have also been successfully employed in Michael additions and other carbon-carbon bond-forming reactions.[5] The rigid piperazine ring structure provides a well-defined conformational bias that is crucial for high stereoselectivity.
Q4: What is a typical procedure for attaching the (2S,5R)-1,2,5-trimethylpiperazine auxiliary?
A4: Typically, the auxiliary is attached to a carboxylic acid substrate via amide bond formation. This can be achieved using standard peptide coupling reagents (e.g., DCC, EDC) or by converting the carboxylic acid to an acid chloride followed by reaction with the auxiliary. The resulting amide can then be used in subsequent diastereoselective reactions.
Q5: How is the enantiomeric excess (e.e.) of my product determined?
A5: The enantiomeric excess of your product is typically determined using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6] Another common method is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents to distinguish between the enantiomers.[7]
Part 2: Troubleshooting Guide
This section addresses common problems encountered when using (2S,5R)-1,2,5-trimethylpiperazine as a chiral auxiliary.
Issue 1: Low Enantiomeric Excess (e.e.) or Diastereomeric Ratio (d.r.)
Low stereoselectivity is a frequent challenge in asymmetric synthesis. The following factors can significantly influence the outcome of your reaction.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in stereoselectivity. Lowering the reaction temperature often enhances the energy difference between the diastereomeric transition states, leading to a higher d.r. and consequently a higher e.e. after auxiliary cleavage.[5]
-
Recommendation: If your reaction is performed at room temperature or 0 °C, try running it at lower temperatures, such as -20 °C, -40 °C, or even -78 °C. Monitor the reaction progress, as lower temperatures can significantly decrease the reaction rate.[5]
-
-
Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can affect the conformation of the chiral auxiliary-substrate adduct and the transition state geometry.
-
Recommendation: Screen a range of solvents with varying polarities (e.g., THF, diethyl ether, toluene, dichloromethane). Non-coordinating solvents like toluene or hexane can sometimes lead to better-organized transition states and higher selectivity.
-
-
Base and Counter-ion Effects: In enolate alkylation reactions, the choice of base (e.g., LDA, LiHMDS, KHMDS) and the resulting metal counter-ion can have a profound impact on the aggregation state and geometry of the enolate.
-
Recommendation: If using LDA, consider switching to other lithium or potassium bases. The size of the counter-ion can influence the steric environment around the enolate.
-
-
Purity of Reagents and Auxiliary: The enantiomeric purity of the chiral auxiliary directly impacts the maximum achievable e.e. of the final product.[6] Impurities in other reagents can also interfere with the reaction.
-
Recommendation: Ensure the (2S,5R)-1,2,5-trimethylpiperazine auxiliary is of high enantiomeric purity. Use freshly distilled solvents and high-purity reagents.
-
Data Summary: Effect of Temperature and Solvent on Diastereoselectivity
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | THF | 0 | 85:15 |
| 2 | THF | -78 | 95:5 |
| 3 | Toluene | 0 | 90:10 |
| 4 | Toluene | -78 | >98:2 |
Note: This is example data and actual results will vary depending on the specific reaction.
Issue 2: Difficult or Low-Yielding Auxiliary Cleavage
After successfully inducing the desired stereochemistry, the auxiliary must be removed efficiently without compromising the newly formed stereocenter.
Possible Causes and Solutions:
-
Harsh Cleavage Conditions: The conditions required to cleave the amide bond connecting the auxiliary can sometimes lead to racemization of the product or decomposition.
-
Recommendation: For amide cleavage, mild acidic or basic hydrolysis is typically employed. If these conditions are too harsh, consider alternative methods such as reductive cleavage using agents like LiAlH4 or DIBAL-H, which will yield the corresponding alcohol.
-
-
Steric Hindrance: The steric bulk around the amide bond can make it resistant to hydrolysis.
-
Recommendation: Employ more forcing conditions, such as higher temperatures or stronger acids/bases, but monitor carefully for racemization. Alternatively, consider a different auxiliary with less steric bulk if this becomes a persistent issue.
-
Experimental Protocol: Mild Hydrolysis of an N-Acyl Piperazine
-
Dissolve the N-acyl piperazine substrate in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a suitable acid (e.g., 4M HCl) or base (e.g., 3M NaOH).
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base or acid.
-
Extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography or crystallization.
Issue 3: Poor Yield of the Desired Product
Low product yield can be attributed to a variety of factors, from incomplete reactions to side product formation.
Possible Causes and Solutions:
-
Incomplete Enolate Formation: Insufficient base or a non-optimal temperature for enolization can lead to incomplete conversion of the starting material.
-
Recommendation: Ensure at least one equivalent of a strong base (e.g., LDA) is used. Allow sufficient time for complete enolate formation before adding the electrophile.
-
-
Side Reactions: The enolate may participate in undesired side reactions, such as self-condensation or reaction with other electrophilic species in the reaction mixture.
-
Recommendation: Add the electrophile slowly at a low temperature to minimize side reactions. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the enolate by moisture or oxygen.[5]
-
-
Product Decomposition during Workup or Purification: The desired product may be sensitive to the conditions used during the aqueous workup or purification.
-
Recommendation: Use a mild aqueous workup (e.g., saturated ammonium chloride solution). If the product is sensitive to silica gel, consider alternative purification methods such as crystallization or chromatography on a different stationary phase (e.g., alumina).
-
Part 3: Visualization of Key Concepts
Diagram 1: General Workflow for Asymmetric Synthesis using a Chiral Auxiliary
Caption: Workflow for chiral auxiliary-mediated asymmetric synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
References
-
G. Guillena, C. Nájera, and D. J. Ramón, "Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes," European Journal of Organic Chemistry, 2007(4), 681-689. [Link]
-
Y. Zhang, et al., "Pattern-Based Recognition for Determination of Enantiomeric Excess, Using Chiral Auxiliary Induced Chemical Shift Perturbation NMR," Organic Letters, 12(11), 2548-2551 (2010). [Link]
-
T. D. Mandler, et al., "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation," Journal of the American Chemical Society, 136(49), 17311-17314 (2014). [Link]
-
B. Bouvier, et al., "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines," Computational and Theoretical Chemistry, 1077, 61-68 (2016). [Link]
-
Y. Zhang, et al., "Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3," Chirality, 21(1), 241-251 (2009). [Link]
-
D. Stead, et al., "Opportunities and challenges for direct C–H functionalization of piperazines," Beilstein Journal of Organic Chemistry, 12, 856-870 (2016). [Link]
-
S. E. Sen, "Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis," Simon Fraser University Summit, (1994). [Link]
-
J. L. G. Ruano, et al., "Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses," Current Organic Chemistry, 12(14), 1142-1163 (2008). [Link]
-
D. Nakamura, et al., "Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols," Organic Letters, 8(26), 6139-6142 (2006). [Link]
-
P. J. Kocienski, "On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates," New Journal of Chemistry, 26(6), 689-695 (2002). [Link]
-
J. M. Williams, et al., "Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands," The Journal of Organic Chemistry, 68(10), 3976-3980 (2003). [Link]
-
T. D. Mandler, et al., "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation," Journal of the American Chemical Society, 136(49), 17311-17314 (2014). [Link]
-
M. H. Al-Huniti and M. A. Z. Al-Ktaishat, "DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE," Hungarian Journal of Industry and Chemistry, 48(1), 19-22 (2020). [Link]
Sources
- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 3. benjamin-bouvier.fr [benjamin-bouvier.fr]
- 4. On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of N-Substituted Piperazines
Welcome to the technical support center for the synthesis of N-substituted piperazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The inherent challenge in piperazine chemistry often lies in controlling selectivity due to the presence of two nucleophilic nitrogen atoms. This resource provides in-depth, experience-driven advice to navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of N-substituted piperazines.
Q1: I'm trying to synthesize a mono-substituted piperazine, but I'm getting a significant amount of the di-substituted product. Why is this happening and how can I prevent it?
This is the most frequent challenge in piperazine chemistry. The two nitrogen atoms in the piperazine ring have comparable nucleophilicity, leading to undesired bis-alkylation or bis-acylation.[1] Several factors can be controlled to favor mono-substitution:
-
Stoichiometry: While seemingly straightforward, simply using a 1:1 ratio of piperazine to your electrophile is often insufficient. Using a large excess of piperazine (4-5 equivalents or more) can statistically favor the reaction of the electrophile with an unreacted piperazine molecule over the already substituted product.[2][3] However, this can complicate purification.
-
Protecting Groups: The most reliable method is to temporarily "block" one of the nitrogen atoms with a protecting group. The tert-butoxycarbonyl (Boc) group is widely used for this purpose.[1][2][3] The synthesis involves reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine, followed by the substitution reaction on the free nitrogen, and subsequent deprotection (often with an acid like trifluoroacetic acid) to yield the desired mono-substituted product.[1]
-
Flow Chemistry: Continuous flow reactors can provide excellent control over stoichiometry and reaction time, which can help minimize the formation of di-substituted products.[4]
Q2: My final product is highly water-soluble and I'm having difficulty extracting it from the aqueous phase during work-up. What could be the cause?
High water solubility often points to the formation of a quaternary ammonium salt. This occurs when the substituted nitrogen atom of your product undergoes a second alkylation. This is particularly common when using highly reactive alkylating agents like methyl iodide.[2] The resulting quaternary salt is ionic and therefore highly soluble in water.
Another possibility is that your product is protonated. Piperazines are basic, and if the aqueous phase is acidic, your product will exist as a salt.[5] To extract it, you will need to basify the aqueous layer to neutralize the salt and extract the free base into an organic solvent.
Q3: My reaction is complete, but I'm struggling to remove the excess unreacted piperazine. What are the best methods for purification?
Removing excess piperazine can be challenging due to its high polarity and basicity.[5] Here are a few effective strategies:
-
Acidic Extraction: Piperazine is a strong base and can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your N-substituted product may also be extracted into the aqueous phase if it is sufficiently basic, so this method requires careful pH control.
-
Crystallization as a Salt: You can selectively precipitate your product from the reaction mixture. For instance, piperazine can be precipitated as piperazine diacetate by adding acetic acid to a solution in acetone, allowing for its removal by filtration.[6]
-
Column Chromatography: While often a last resort due to the polar nature of piperazines, silica gel chromatography can be effective. It is often necessary to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent streaking and improve separation.[5]
Q4: I am observing unexpected byproducts in my reaction. What are some common impurities I should be aware of?
Impurities can arise from the starting materials or from side reactions during the synthesis. Common impurities include:
-
Starting materials from piperazine synthesis: Commercial piperazine can contain residual starting materials from its own synthesis, such as ethylene diamine and diethylene triamine.[5][6]
-
Side-reaction products: Depending on the reaction conditions, byproducts like pyrazines and diazabicyclo-octane can form.[5][6]
-
Degradation products: Improper storage or high reaction temperatures can lead to the formation of degradation products like N-formylpiperazine.[5]
Troubleshooting Guide: Nucleophilic Substitution (N-Alkylation)
Problem: Low Yield of Mono-Alkylated Product / High Yield of Bis-Alkylation
This is a classic selectivity issue in piperazine chemistry.
| Cause | Explanation | Recommended Solution |
| Similar Reactivity of Nitrogens | Both nitrogen atoms in piperazine are strong nucleophiles, leading to competitive di-alkylation.[1] | Use of a Protecting Group: Employ a mono-protected piperazine, such as N-Boc-piperazine, to ensure selective alkylation on the unprotected nitrogen.[2][7] |
| Incorrect Stoichiometry | Using a 1:1 ratio of piperazine to alkylating agent often results in a mixture of starting material, mono- and di-alkylated products. | Excess Piperazine: Use a large excess of piperazine (e.g., 4-5 equivalents) to increase the statistical likelihood of mono-alkylation.[2] Be prepared for a more involved purification process. |
| High Reaction Temperature | Elevated temperatures can increase the rate of the second alkylation reaction. | Lower the Reaction Temperature: Perform the reaction at a lower temperature to favor the initial mono-alkylation. |
| Reactive Alkylating Agent | Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) are more prone to causing di-alkylation. | Use a Less Reactive Electrophile: If possible, consider using a less reactive alkylating agent, such as an alkyl chloride instead of an iodide. |
Troubleshooting Guide: Reductive Amination
Reductive amination is a powerful method for N-alkylation, but it is not without its own set of potential side reactions.
Problem: Formation of Dialkylated Amine Byproduct
Even in reductive amination, over-alkylation can occur.
| Cause | Explanation | Recommended Solution |
| Reaction Stoichiometry | An excess of the aldehyde or ketone can lead to the formation of the dialkylated product.[8] | Control Stoichiometry: Use a slight excess of the piperazine derivative relative to the carbonyl compound. |
| Reaction Conditions | The choice of reducing agent and reaction conditions can influence the outcome. | Use Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent for reductive aminations and is often effective at minimizing side reactions.[9] |
| Use of a Protecting Group | As with nucleophilic substitution, protecting one nitrogen is the most robust solution. | Employ N-Boc-piperazine: This ensures that the reaction can only occur at the unprotected nitrogen.[10] |
Problem: Reduction of the Aldehyde/Ketone to an Alcohol
The formation of an alcohol from your carbonyl starting material indicates that the reduction is occurring before amination.
| Cause | Explanation | Recommended Solution |
| Powerful Reducing Agent | Strong reducing agents like sodium borohydride (NaBH₄) can reduce the carbonyl group directly. | Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred as it is less likely to reduce the carbonyl starting material.[9] |
| Slow Imine Formation | If the formation of the iminium ion intermediate is slow, the reducing agent may have more opportunity to react directly with the carbonyl. | Pre-form the Imine: In some cases, it may be beneficial to mix the piperazine and carbonyl compound for a period before adding the reducing agent to allow for imine formation. The addition of a catalytic amount of acid (e.g., acetic acid) can also facilitate this. |
Visualizing Troubleshooting Workflows
Workflow for Optimizing Mono-alkylation
Caption: Decision tree for troubleshooting low yields in mono-alkylation reactions.
Workflow for Reductive Amination Issues
Caption: Troubleshooting workflow for common reductive amination side reactions.
Summary of Common Side Products
| Side Product | Common Cause(s) | Synthetic Route | Prevention Strategy |
| N,N'-Disubstituted Piperazine | Comparable nucleophilicity of nitrogens | Nucleophilic Substitution, Reductive Amination | Use of a protecting group (e.g., Boc), large excess of piperazine |
| Quaternary Ammonium Salt | Over-alkylation on the same nitrogen | Nucleophilic Substitution | Use a less reactive alkylating agent, milder conditions, or reductive amination |
| Alcohol from Carbonyl | Premature reduction of carbonyl | Reductive Amination | Use a mild reducing agent (e.g., NaBH(OAc)₃) |
| Pyrazines, Diazabicyclo-octane | Impurities in piperazine starting material | Any | Use high-purity piperazine |
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC. [Link]
-
PIPERAZINES. (n.d.). Ataman Kimya. [Link]
- US2919275A - Purification of piperazine. (1959).
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Reductive amination of piperazine. (2024). Reddit. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Post-Reaction Removal of (2S,5R)-1,2,5-Trimethylpiperazine
Ticket ID: AUX-REM-2S5R-001 Subject: Cleavage, Purification, and Recovery of Harwood Chiral Auxiliary Status: Open Assigned Specialist: Senior Application Scientist
System Overview
You are likely employing the (2S,5R)-1,2,5-trimethylpiperazine auxiliary in an asymmetric Strecker synthesis to generate optically pure
The critical bottleneck in this workflow is not the synthesis itself, but the post-reaction workup . The auxiliary is a polar diamine, and your product is a polar zwitterionic amino acid. Standard silica chromatography often fails here due to severe streaking and irreversible adsorption.
The Solution: A biphasic hydrolytic cleavage followed by Cation Exchange Chromatography (Dowex 50W-X8) . This method relies on the significant pKa difference between the mono-basic amino acid product and the di-basic piperazine auxiliary.
Workflow Visualization
The following diagram illustrates the logical flow from the crude reaction mixture to the isolated product and recovered auxiliary.
Figure 1: Step-by-step workflow for hydrolytic cleavage and ion-exchange separation.
Standard Operating Procedures (SOPs)
Module A: Hydrolytic Cleavage
Objective: Convert the
Reagents: 6M Hydrochloric Acid (HCl).[1]
-
Dissolution: Dissolve the crude
-amino nitrile adduct in 6M HCl (approx. 10-20 mL per gram of substrate). -
Reaction: Heat the mixture to reflux for 5–8 hours.
-
Note: The nitrile hydrolysis requires vigorous conditions.
-
-
Monitoring: Monitor by TLC (System: MeOH/CH2Cl2 1:9). The starting material spot should disappear.
-
Workup: Allow to cool. If any neutral organic byproducts (e.g., from aldehyde decomposition) are present, wash the acidic solution with Diethyl Ether (
). -
Concentration: Evaporate the aqueous acid layer to dryness under reduced pressure to yield a solid residue containing the Amino Acid·HCl and Auxiliary·2HCl .
Module B: Ion Exchange Purification (Dowex 50W-X8)
Objective: Separate the product from the auxiliary based on basicity.
The Mechanism:
-
Amino Acid (Product): Amphoteric (zwitterionic). Binds to resin but is displaced by weak base (1M
). -
Auxiliary (Piperazine): Strong diamine. Binds tightly to resin; requires strong base (6M
) to displace.
Protocol:
-
Resin Preparation: Use Dowex 50W-X8 (50-100 mesh) in the
form.-
Activation: If resin is new or in
form, wash with 2M HCl, then rinse with distilled water until pH is neutral.
-
-
Loading: Dissolve the residue from Module A in the minimum amount of distilled water. Apply carefully to the top of the column.
-
Elution Gradient:
-
Fraction A (Waste): Elute with Distilled Water (2-3 column volumes). This removes inorganic ions and non-basic impurities.
-
Fraction B (Product): Elute with 1M
. Collect fractions. The amino acid typically elutes here. Use Ninhydrin stain to detect presence. -
Fraction C (Auxiliary): Elute with 6M
. The chiral piperazine will elute in this highly basic fraction.
-
-
Isolation: Lyophilize Fraction B to obtain the pure amino acid. Extract Fraction C with
, dry over , and evaporate to recover the chiral auxiliary.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Incomplete Hydrolysis | Steric hindrance in the substrate (e.g., bulky R groups like tert-butyl). | Increase Rigor: Perform hydrolysis in a sealed tube at 110°C or switch to 48% HBr under reflux for 12h. |
| Product Contaminated with Auxiliary | Elution gradient overlap; 1M | Refine Gradient: Use a slower gradient: Water |
| Low Recovery of Auxiliary | Volatility of the free amine during rotary evaporation. | Control Vacuum: The free base of 1,2,5-trimethylpiperazine is somewhat volatile. Do not heat the bath >40°C during concentration. Alternatively, isolate as the HCl salt. |
| Resin Clogging | Precipitation of the amino acid on the column. | Solubility Check: Some amino acids (e.g., Tyrosine, Phenylalanine) have low water solubility. Add 10% MeOH to the elution buffer. |
Frequently Asked Questions (FAQ)
Q: Can I use silica gel instead of Dowex? A: It is not recommended . The auxiliary is a polar diamine and the product is an amino acid. Both will streak aggressively on silica, leading to poor separation and yield loss. Ion exchange is the self-validating method for this chemistry.
Q: How do I check the optical purity after removal?
A: Do not rely on rotation alone. Derivatize the resulting amino acid (e.g., with FDAA/Marfey's Reagent or Mosher's acid chloride) and analyze via HPLC or
Q: Is the auxiliary reusable?
A: Yes. The (2S,5R)-1,2,5-trimethylpiperazine recovered from the 6M
References
-
Harwood, L. M., Vines, K. J., & Drew, M. G. B. (1996).[2] "Asymmetric Strecker Synthesis of
-Amino Acids via a Crystallization-Induced Asymmetric Transformation." Synlett, 1996(10), 1051-1053. -
Harwood, L. M., & Robertson, S. M. (1989). "Asymmetric synthesis of
-amino acids via 1,2,5-trimethylpiperazine-2,5-diones." Journal of the Chemical Society, Chemical Communications, (20), 1463-1465. -
Stout, T. J. (2025). "Ion Exchange Chromatography Protocols for Amino Acid Purification." BenchChem Technical Notes.
Sources
Technical Support Center: Preventing Racemization of Chiral Piperazines
Welcome to the technical support center for chiral piperazine synthesis. The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous blockbuster drugs.[1][2][3] However, maintaining the stereochemical integrity of chiral centers on the piperazine ring throughout a synthetic sequence is a significant and often underestimated challenge. This guide provides in-depth troubleshooting advice, mechanistic explanations, and actionable protocols to help you prevent racemization and ensure the enantiopurity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is piperazine racemization and why is it a critical issue?
Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers (a racemate), resulting in a net loss of optical activity.[4] In drug development, the two enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles.[1] Regulatory agencies require detailed studies on each enantiomer of a chiral drug.[1] Therefore, uncontrolled racemization during synthesis can lead to batch failures, complex purification challenges, and compromised biological activity, making its prevention paramount.
Q2: What are the primary causes of racemization at a carbon stereocenter on a piperazine ring?
Racemization typically occurs via the formation of a planar, achiral intermediate. For a stereocenter alpha (adjacent) to a ring nitrogen, the most common pathways are:
-
Acid- or Base-Catalyzed Enamine/Enolate Formation: Protons on the chiral carbon adjacent to a nitrogen can be acidic. A base can deprotonate this carbon to form a planar enamine intermediate. Similarly, acidic conditions can catalyze tautomerization to an enamine.[5] Re-protonation of this intermediate can occur from either face, leading to a racemic mixture.
-
Oxidation-Reduction Sequences: The piperazine ring can be susceptible to oxidation to a planar dihydroppyrazine intermediate, followed by reduction. If the reduction is not stereoselective, it will result in a racemic product.
-
Ring-Opening/Closing Mechanisms: Under harsh conditions (e.g., strong acid), ring-opening of the piperazine can occur, followed by re-cyclization. If this process scrambles the stereocenter, racemization will be observed.
Q3: Can the nitrogen atoms in a piperazine be chiral? Do they racemize?
A nitrogen atom with three different substituents is technically a chiral center due to its tetrahedral geometry, with the lone pair of electrons acting as the fourth substituent.[6][7] However, in most amines, this chirality is not stable. The nitrogen undergoes rapid "umbrella-like" inversion through a planar transition state, which interconverts the enantiomers at room temperature.[6][7] Therefore, unless the nitrogen is part of a rigid system or is quaternized, it is not a source of stable, isolable chirality and this rapid inversion does not affect adjacent carbon stereocenters.
Troubleshooting Guide: Scenarios & Solutions
This section addresses specific experimental problems. Each solution is grounded in mechanistic principles to help you make informed decisions.
Scenario 1: My chiral piperazine racemized during N-Boc deprotection with strong acid (e.g., neat TFA).
Root Cause Analysis: Strong acids like trifluoroacetic acid (TFA) can protonate both nitrogen atoms of the piperazine ring. This increases the electron-withdrawing character of the nitrogens, making the adjacent C-H bonds more acidic and susceptible to deprotonation-reprotonation cycles, even with trace amounts of a conjugate base. This process, known as acid-catalyzed racemization, proceeds through a planar enamine intermediate.[4][5]
Solutions & Protocols:
-
Milder Acidic Conditions: Avoid neat TFA. The standard, and often safer, protocol is to use a solution of HCl in an anhydrous solvent.
-
Temperature Control: Perform the deprotection at 0 °C or below to minimize the rate of the racemization pathway.
Step-by-Step Protocol: Mild Boc Deprotection
-
Dissolve the N-Boc protected chiral piperazine in anhydrous 1,4-dioxane or diethyl ether (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry HCl gas through the solution for 5-10 minutes, or add a 4M solution of HCl in dioxane (1.5-3 equivalents) dropwise.
-
Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture in vacuo at low temperature. The product is typically isolated as the hydrochloride salt, which helps prevent racemization of the free base.
Scenario 2: I am synthesizing a 2,6-disubstituted piperazine, and the coupling reaction to form the second amide bond is causing partial racemization.
Root Cause Analysis: Standard peptide coupling reagents (like DCC, HBTU) activate the carboxylic acid by forming a highly reactive intermediate. This activation can inadvertently increase the acidity of the α-proton of the chiral amino acid substrate. In the presence of a base (especially a strong, non-hindered one like DIPEA), this can lead to epimerization via an enolate intermediate before the coupling is complete.[8]
Solutions & Protocols:
-
Use Racemization-Suppressing Additives: Always use carbodiimide activators (like DIC or DCC) in combination with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[9] These additives form active esters that are more stable and less prone to racemization.[9]
-
Change Your Base: Replace strong, nucleophilic bases like DIPEA with a weaker, sterically hindered base. 2,4,6-Collidine is an excellent choice for minimizing racemization.[9][10]
-
Consider Alternative Coupling Reagents: Reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to be effective in forming amide bonds with minimal racemization, even in sensitive systems.[8]
Comparative Table of Common Coupling Conditions:
| Coupling Reagent | Base | Additive | Racemization Risk | Notes |
| DCC/DIC | DIPEA | None | High | DIPEA is known to promote racemization.[9] Avoid this combination for chiral substrates. |
| HBTU/HATU | DIPEA | Internal | Moderate | Efficient, but the choice of base is critical. Consider replacing DIPEA. |
| DCC/DIC | NMM | HOBt/Oxyma | Low | A classic, reliable combination for suppressing racemization.[9] |
| EDC | 2,4,6-Collidine | HOBt/Oxyma | Very Low | Collidine is a hindered, weaker base that effectively minimizes epimerization.[9] |
| DEPBT | N/A | Internal | Very Low | Shown to be effective where other reagents cause racemization.[8] |
Scenario 3: My synthesis starts from a chiral amino acid, but I am losing enantiopurity during the cyclization step.
Root Cause Analysis: The cyclization to form the piperazine ring often involves forming a bond at the chiral center or at an adjacent atom. If this step involves harsh conditions, such as high temperatures or strong bases, it can compromise the stereocenter. For example, an intramolecular Sₙ2 reaction to close the ring can be accompanied by elimination-addition pathways that scramble stereochemistry.
Solutions & Protocols:
-
Utilize Orthogonally Protected Diamines: A robust strategy is to start with a chiral α-amino acid and build an orthogonally protected 1,2-diamine. This allows for selective deprotection and cyclization under mild conditions.[11]
-
Employ Mild Cyclization Methods: The Fukuyama-Mitsunobu reaction is an excellent method for ring closure as it proceeds under neutral, low-temperature conditions, thus preserving stereochemical integrity.[12]
Workflow for Stereopreserving Piperazine Synthesis This workflow illustrates a modern approach starting from a chiral amino acid, designed to minimize racemization at every step.[11][12][13]
Caption: Stereopreserving synthesis of chiral piperazines.
Advanced Mechanistic Insight: The Role of Protecting Groups
The choice of nitrogen protecting groups is arguably the most critical factor in preventing racemization. A good protecting group should not only be stable to various reaction conditions but also be removable under conditions that do not endanger the chiral center.
Mechanism of Racemization via Iminium Intermediate Under certain conditions, particularly during reactions at the N-H of a mono-protected piperazine, a transient iminium ion can form. This can equilibrate with a planar enamine, leading to racemization. Bulky, electron-withdrawing protecting groups help prevent this by decreasing the nucleophilicity and basicity of the protected nitrogen.
Caption: General mechanism of racemization via a planar enamine.
Protecting Group Strategy Guide:
| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Racemization Risk during Cleavage |
| tert-Butoxycarbonyl | Boc | Base-stable, H₂-stable | Acidic (HCl, TFA) | Moderate to High with strong acids. Use mild, controlled conditions. |
| Benzyloxycarbonyl | Cbz | Acid-stable, Base-stable | Hydrogenolysis (H₂, Pd/C) | Very Low. Hydrogenolysis is a neutral, gentle method ideal for preserving chirality. |
| 2-Nitrobenzenesulfonyl | Ns (Nosyl) | Acid-stable, Oxidant-stable | Thiolates (e.g., thiophenol, K₂CO₃) | Very Low. Cleavage is performed under mild, basic conditions that do not typically affect α-protons.[12] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Acid-stable | Basic (e.g., Piperidine) | Low. While basic, piperidine is generally not strong enough to cause significant epimerization at adjacent carbons. |
Expert Recommendation: For syntheses requiring robust protection and maximum stereochemical security, a combination of orthogonal protecting groups like Nosyl (Ns) and Boc is highly effective. The Nosyl group can be cleaved under mild basic conditions using a thiol, leaving the Boc group intact, and vice-versa.[12] This strategy provides maximum flexibility and safety for your chiral centers.
References
-
Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. Available at: [Link]
-
Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(47), 8835–8840*. Available at: [Link]
-
Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(47), 8835–8840*. Available at: [Link]
-
Sun, A. W., Hess, S. N., & Stoltz, B. M. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical science, 10(3), 839–844*. Available at: [Link]
-
O'Brien, P. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(51), 16189–16201. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Medicinal Chemistry Communications, 11(5), 743-763*. Available at: [Link]
-
Fiveable. (2025). Chirality at Nitrogen, Phosphorus, and Sulfur. Organic Chemistry Class Notes. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Available at: [Link]
-
Durand, C., & Szostak, M. (2022). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 27(19), 6529*. Available at: [Link]
-
Thieme. (n.d.). SOS Author Spotlight: Zhi-Shi Ye (Piperazines). Available at: [Link]
-
Clayden, J., & Moran, W. J. (2020). Racemisation in Chemistry and Biology. Chemistry – A European Journal, 26(1), 12-25*. Available at: [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Accounts of Chemical Research, 54(17), 3349–3364. Available at: [Link]
-
Michigan State University. (n.d.). Designating the Configuration of Chiral Centers. Available at: [Link]
-
Clutch Prep. (n.d.). Non-Carbon Chiral Centers Explained. Available at: [Link]
-
Chemistry World. (2025). Stable nitrogen chiral centres are possible – under the right conditions. Available at: [Link]
-
Butini, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 101*. Available at: [Link]
-
Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3142–3145. Available at: [Link]
-
Van der Veken, P., et al. (2011). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 35(11), 2465-2468*. Available at: [Link]
-
OpenStax. (2023). Chirality at Nitrogen, Phosphorus, and Sulfur. Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Stereoselective Synthesis of a Novel Chiral Piperazine. Available at: [Link]
-
Kim, M.-J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157–1159. Available at: [Link]
-
ResearchGate. (2025). Base catalyzed racemization of amino acid derivatives. Available at: [Link]
-
Crestey, F., Witt, M., Jaroszewski, J. W., & Franzyk, H. (2009). Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks. The Journal of organic chemistry, 74(15), 5652–5655*. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC medicinal chemistry, 11(5), 565–581*. Available at: [Link]
-
Sabatino, G., et al. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(9), 1738*. Available at: [Link]
-
Deadman, B. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3177–3192. Available at: [Link]
-
ResearchGate. (2025). A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives. Available at: [Link]
-
Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(3), 143–148*. Available at: [Link]
-
ResearchGate. (2025). Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. Available at: [Link]
-
Jadhav, V. H., et al. (2017). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 22(11), 1989*. Available at: [Link]
-
University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]
-
Contente, M. L., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Organic Process Research & Development, 27(8), 1545–1552. Available at: [Link]
-
Cardiff University. (n.d.). Racemization in Drug Discovery. Available at: [Link]
-
YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Available at: [Link]
-
Contente, M. L., et al. (2017). Transaminase-Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. ChemCatChem, 9(16), 3051–3054. Available at: [Link]
- Google Patents. (n.d.). Racemization of optically active amines.
-
Bentham Science. (2017). Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Science of Synthesis Knowledge Updates – Review on Piperazine Synthesis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Stereoisomers [www2.chemistry.msu.edu]
- 7. 5.10 Chirality at Nitrogen, Phosphorus, and Sulfur - Organic Chemistry | OpenStax [openstax.org]
- 8. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming poor selectivity in reactions with chiral piperazine ligands
Technical Support Center: Asymmetric Catalysis with Chiral Piperazine Ligands
Welcome to the Advanced Catalysis Support Hub.
Current Status: Operational
Subject: Troubleshooting Selectivity Profiles in
Module 1: The Diagnostic Triage
Before optimizing, you must diagnose the root cause of poor selectivity (ee/dr). Use this workflow to isolate the variable.
The "Silent Killer": Background Catalysis In roughly 40% of support cases involving diamine ligands (like piperazines), the metal salt alone catalyzes the reaction racemically, eroding the high selectivity provided by the ligand-bound complex.
Protocol 1.1: The Background Check
-
Run Control A: Standard reaction with Ligand + Metal + Substrate.
-
Run Control B: Metal + Substrate (No Ligand) .
-
Run Control C: Ligand + Substrate (No Metal) (To check for organocatalytic activity).
| Observation (Control B vs A) | Diagnosis | Action Plan |
| Control B has < 5% conversion | Ligand acceleration is dominant. | Proceed to Module 2 (Ligand Tuning). |
| Control B has > 20% conversion | Racemic background reaction is competing. | Lower Temperature or change Counter-ion (e.g., switch from OTf to Cl or vice versa). |
| Control C has activity | Ligand is acting as a base/nucleophile. | Reduce ligand loading or switch to a less basic derivative (e.g., amide-linked). |
Module 2: Ligand "Hardware" Optimization
Issue: The reaction works, but Enantiomeric Excess (ee) is stalled at 60-80%.
The Mechanism of Failure: Conformational Leakage Piperazine rings exist primarily in a chair conformation. However, unlike rigid bisoxazolines, the N-substituents in piperazines can undergo pyramidal inversion or adopt equatorial/axial positions that minimize steric shielding. If the "chiral pocket" is too loose, the substrate approaches from the wrong face.
Troubleshooting Guide: Steric Locking
-
Q: My ee is low. Should I add more ligand?
-
A: No. If the ligand is chemically pure, adding more won't fix intrinsic selectivity issues. You need to increase the steric bulk at the bridgehead or N-positions .
-
The Fix: Switch from N-Methyl/N-Benzyl to N-Isopropyl or N-Adamantyl groups. Alternatively, use
-symmetric piperazines derived from bulky amino acids (e.g., Valine or tert-Leucine derived) to lock the conformation.
-
Visualization: The Selectivity Decision Tree
Caption: Diagnostic workflow for isolating the cause of low enantioselectivity in piperazine-mediated catalysis.
Module 3: Reaction Environment ("The Software")
Issue: The ligand is bulky, but selectivity remains inconsistent between batches.
The Reservoir Effect (Non-Linear Effects) Chiral piperazines, being diamines, often form aggregates (dimers/tetramers) with metal salts (especially Zn, Cu, and Li).
-
The Trap: If the active catalyst is a monomer but the resting state is a stable dimer, the concentration of the active species might be low.
-
The Symptom: The ee of the product does not scale linearly with the ee of the ligand (Non-Linear Effect).
Protocol 3.1: The Dilution Test Run the reaction at 0.1 M and 0.01 M concentration.
-
Result: If ee increases significantly upon dilution, your catalyst is aggregating into non-selective species at higher concentrations.
-
Corrective Action:
-
Operate at lower concentrations.
-
Add a "breaker" salt like LiCl or NaBArF (non-coordinating anion) to disrupt aggregates and enforce a monomeric active species.
-
Table 1: Solvent Effects on Piperazine-Metal Selectivity
| Solvent Class | Example | Effect on Piperazine System | Recommendation |
| Coordinating | THF, MeCN | Competes with ligand for metal binding. Can lower reaction rate but improve selectivity by breaking aggregates. | Use if reaction is too fast/uncontrolled. |
| Non-Coordinating | Toluene, DCM | Promotes tight ion-pairing. Often yields highest rates but risks background reaction. | Primary choice for Cu/Zn catalysis. |
| Protic | MeOH, IPA | Disrupts H-bonding networks. Usually kills selectivity in Lewis Acid catalysis. | Avoid unless using specific H-bond donor ligands. |
Module 4: Specific Case Studies & FAQs
Case Study A: Asymmetric Acylation of meso-1,2-Diols
Context: Using a copper complex with a
-
User Issue: "I'm getting 90% yield but only 40% ee."
-
Root Cause: The N-substituent was a simple Methyl group. The "pocket" was too open.
-
Solution: The user switched to a bridgehead-methylated piperazine scaffold. The introduction of methyl groups at the bridgehead carbons (C2/C5 positions) forces the N-substituents into a pseudo-axial orientation, creating a deeper chiral pocket.
-
Outcome: ee improved to >96% (Ref: Nakamura et al.).[3]
Case Study B: The Henry Reaction (Nitroaldol) Context: Cu(II)-catalyzed addition of nitromethane to aldehydes using piperazine-Schiff base ligands.[4]
-
User Issue: "Reaction turns green and stops after 1 hour."
-
Root Cause: Product inhibition. The resulting
-nitroalcohol is chelating the Copper, displacing the piperazine ligand. -
Solution: Add 4Å Molecular Sieves (to remove trace water which facilitates ligand displacement) and increase catalyst loading slightly (to 5-10 mol%).
FAQ: Frequently Asked Questions
Q: Can I use piperazine ligands for Asymmetric Hydrogenation?
A: Yes, but they are less common than phosphines. They are typically used as auxiliary ligands (diamines) in Ru- or Ir-complexes. Ensure your metal precursor is compatible (e.g.,
Q: My ligand is an oil and hard to handle. Is it degrading?
A: Many chiral piperazines are hygroscopic oils. They absorb water and
-
Tip: Store them as HCl or tartrate salts . Free-base them immediately before use by washing with NaOH/DCM.
References
-
Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006).[2][5] Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139–6142.
-
Alkan, S., et al. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69, 316–321.[4]
-
Kant, R., & Maji, S. (2021).[6] Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50, 785-800.[6]
-
O’Brien, P. (2008). Chiral Diamines: The Sparteine Surrogates. (Contextual grounding on diamine ligand behavior).
Sources
- 1. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Piperazine Analysis
Introduction: The Criticality of Chirality in Piperazine-Containing Pharmaceuticals
Piperazine and its derivatives are ubiquitous structural motifs in modern pharmaceuticals, found in drugs ranging from antihistamines to antipsychotics. When a piperazine ring is asymmetrically substituted, it introduces chirality, creating enantiomers—mirror-image isomers that are non-superimposable. The physiological environment of the human body is itself chiral, meaning that enantiomers of a drug can exhibit dramatically different pharmacological activities and toxicological profiles.[1] One enantiomer might be therapeutically active, while the other could be inactive or, in worst-case scenarios, harmful.
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the development of stereoselective analytical methods to accurately quantify the enantiomeric purity of chiral drug substances.[1][2] This guide provides a comprehensive comparison of two distinct, validated analytical strategies for chiral piperazine analysis and details the crucial process of cross-validation to ensure data integrity and inter-laboratory consistency.
Pillar 1: The Foundation - Method Validation
Before any cross-validation can occur, each analytical method must first be rigorously validated to prove it is fit for its intended purpose.[3] Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of the target chiral piperazine and its enantiomeric impurity. The validation process is governed by the principles outlined in ICH Q2(R2) guidelines.[2][4]
Key validation parameters for a chiral purity assay include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or the other enantiomer.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies of spiked samples.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. This is particularly critical for the undesired enantiomer.[6][7]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Pillar 2: Comparative Analytical Strategies
The choice of analytical technique depends on the specific properties of the piperazine molecule, the required sensitivity, and the available instrumentation. Here, we compare two robust and widely applicable methods: Direct Chiral High-Performance Liquid Chromatography (HPLC) with UV detection and an indirect method using Chiral Derivatization followed by standard Gas Chromatography-Mass Spectrometry (GC-MS).
Method A: Direct Enantioseparation via Chiral HPLC-UV
This is the most straightforward approach, where enantiomers are separated directly on a Chiral Stationary Phase (CSP).
Causality Behind Experimental Choices:
-
CSP Selection: Polysaccharide-based CSPs, such as cellulose or amylose derivatives coated on silica gel (e.g., Chiralpak® series), are exceptionally effective for separating a wide range of chiral compounds, including piperazine derivatives.[8][9][10] Their chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer grooves.
-
Mobile Phase: A mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like ethanol or isopropanol) is common in normal-phase chiral chromatography. The alcohol modifier plays a crucial role in modulating the retention and selectivity by competing with the analyte for polar interaction sites on the CSP. Small additives like diethylamine (DEA) can be used to improve the peak shape of basic compounds like piperazines.[9][10]
-
Detection: UV detection is simple and robust. However, many simple piperazines lack a strong chromophore, which can limit sensitivity.[8] In such cases, detection at low wavelengths (e.g., 205-230 nm) is necessary, or the indirect method described next may be preferable.
-
System Preparation:
-
System Suitability Test (SST):
-
Prepare a solution containing both enantiomers (e.g., a racemic standard at 0.1 mg/mL).
-
Inject the solution six times.
-
Acceptance Criteria: The resolution between the two enantiomeric peaks must be greater than 1.7.[11] The relative standard deviation (%RSD) for the peak areas of six replicate injections should be ≤2.0%.[10]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the piperazine sample in the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[8]
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Record the chromatogram and calculate the percentage of each enantiomer using the peak area.
-
Method B: Indirect Analysis via Chiral Derivatization and Achiral GC-MS
This strategy is employed when direct separation is difficult, sensitivity is a concern, or when HPLC is not the preferred platform. It converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral column.[12]
Causality Behind Experimental Choices:
-
Derivatization: Piperazines are secondary amines, making them ideal candidates for derivatization. Using an enantiomerically pure chiral derivatizing reagent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (a Mosher's acid derivative), converts the (R)- and (S)-piperazine enantiomers into a pair of stable diastereomeric amides.[12]
-
Analytical Technique: GC-MS is chosen for its high efficiency and sensitivity. The diastereomers, being chemically distinct, will have different retention times on a standard achiral GC column (e.g., a DB-5). Mass Spectrometry provides definitive identification and sensitive quantification.
-
Advantages: This approach circumvents the need for expensive chiral columns and can significantly enhance sensitivity, as derivatizing agents can introduce fluorophores or other easily detectable moieties.[12]
-
Derivatization Procedure:
-
To 1 mg of the piperazine sample in a vial, add 1 mL of anhydrous pyridine.
-
Add 1.5 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride.
-
Cap the vial and heat at 60 °C for 1 hour.
-
Cool to room temperature. Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
-
-
System Preparation:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
MS Detector: Electron Ionization (EI) mode. Scan from m/z 50 to 550.
-
-
System Suitability Test (SST):
-
Prepare and derivatize a racemic standard.
-
Inject the derivatized standard.
-
Acceptance Criteria: The resolution between the two diastereomeric peaks must be greater than 2.0.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample solution.
-
Identify the diastereomer peaks by their retention times and mass spectra.
-
Quantify the enantiomeric ratio based on the integrated peak areas.
-
Pillar 3: The Corroboration - Cross-Validation
Cross-validation is the formal process of demonstrating that two analytical methods produce comparable results, or that a single method produces comparable results in different laboratories.[13][14] It is a regulatory expectation when data from different sources will be compared or combined, such as during a method transfer from an R&D lab to a QC lab, or between a sponsor and a contract research organization (CRO).[14][15]
The objective is to establish inter-method or inter-laboratory reliability.[16][17]
-
Define Protocol and Acceptance Criteria:
-
A formal protocol must be established a priori.[14]
-
Objective: To demonstrate that Method B (GC-MS) provides equivalent results to Method A (HPLC-UV) for the determination of enantiomeric purity in piperazine samples.
-
Samples: Use at least three batches of the piperazine substance, including one batch spiked with the undesired enantiomer near its specification limit. Prepare six independent samples from each batch.
-
Acceptance Criteria: The mean percentage results obtained between the two methods should not differ by more than a predetermined value (e.g., absolute bias of ≤ 2.0%). The results for individual samples should also show a high degree of correlation.
-
-
Execution:
-
Homogenize each batch of material thoroughly before sampling.
-
Divide the prepared samples, with one half to be analyzed by Method A and the other half by Method B.
-
Analysts in each lab should follow their respective validated methods precisely, ensuring SST criteria are met for every run.
-
-
Data Analysis and Comparison:
-
Compile the enantiomeric purity results from both methods for all samples.
-
Calculate the mean, standard deviation, and % difference (bias) for each batch between the two methods.
-
A statistical assessment, such as a t-test, can be used to determine if there is a statistically significant difference between the results.[14]
-
Data Presentation: A Comparative Summary
The results of the validation and cross-validation studies should be summarized in clear, concise tables for easy comparison.
Table 1: Method Validation Summary
| Parameter | Method A: Chiral HPLC-UV | Method B: Derivatization GC-MS | Typical Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.9% - 101.1% | 98.0% - 102.0% |
| Precision (%RSD) | 0.85% | 0.72% | ≤ 2.0% |
| LOQ (undesired enantiomer) | 0.05% | 0.01% | Reportable |
| Resolution (Rs) | 2.1 | 2.8 | > 1.5 |
Table 2: Cross-Validation Results (Enantiomeric Purity %)
| Sample ID | Method A Result (%) | Method B Result (%) | % Bias [(B-A)/A]*100 |
| Batch 1, Rep 1 | 99.85 | 99.88 | +0.03% |
| Batch 1, Rep 2 | 99.86 | 99.84 | -0.02% |
| Batch 2, Rep 1 | 99.52 | 99.55 | +0.03% |
| Batch 2, Rep 2 | 99.54 | 99.51 | -0.03% |
| Batch 3 (Spiked), Rep 1 | 99.11 | 99.15 | +0.04% |
| Batch 3 (Spiked), Rep 2 | 99.13 | 99.10 | -0.03% |
| Average Bias | +0.003% |
The data in Table 2 shows excellent correlation between the two methods, with an average bias well within a typical acceptance criterion of ≤ 2.0%, confirming that the methods can be used interchangeably.
// Invisible nodes for layout p1 [style=invis]; p2 [style=invis];
Diastereomer1 -> p1 [style=invis]; Diastereomer2 -> p2 [style=invis]; p1 -> Separation [minlen=2]; p2 -> Separation [minlen=2]; } } Caption: Principle of chiral derivatization for indirect analysis.
Conclusion
The robust analysis of chiral piperazines is non-negotiable in pharmaceutical development. While direct analysis via chiral HPLC is often the primary choice, indirect methods involving derivatization offer a powerful alternative, especially when enhanced sensitivity is required. Both methods must be fully validated according to ICH guidelines to ensure they are fit for purpose.
Cross-validation serves as the ultimate verification, providing documented evidence that different analytical procedures or different laboratories can produce equivalent, reliable data.[13] This process is fundamental to maintaining data integrity throughout the drug development lifecycle, supporting regulatory submissions, and ultimately ensuring patient safety.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Google Search.
- Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (n.d.). Benchchem.
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019). Research Journal of Pharmacy and Technology.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace.
- Bioanalytical Method Validation Guidance for Industry. (2018). FDA.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru.
- A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. (2025). ACS Publications.
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). PMC.
- A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods. (2025). Benchchem.
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). Scientific Research Publishing.
- Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. (n.d.). PMC.
- Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. (n.d.). Journal of Chemical and Pharmaceutical Research.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PMC.
- Cross-Validations in Regulated Bioanalysis. (2025). IQVIA Laboratories.
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). SpringerLink.
- Chiral Derivatization Reagents. (n.d.). Alfa Chemistry.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.ai.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2005). Semantic Scholar.
- Retrospective Data Analysis and Proposal of a Practical Acceptance Criterion for Inter-laboratory Cross-validation of Bioanalytical Methods Using Liquid Chromatography/Tandem Mass Spectrometry. (2014). NIH.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
- Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. (2023). DigitalCommons@TMC.
- Analytical Method Development and Validation in Pharmaceuticals. (2025). Google Search.
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (2016). Organic Letters.
- Chiral Resolution of Piperidine Enantiomers. (n.d.). Benchchem.
- Q2(R2) Validation of Analytical Procedures. (2024). FDA.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. scispace.com [scispace.com]
- 7. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. jocpr.com [jocpr.com]
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- 17. Retrospective Data Analysis and Proposal of a Practical Acceptance Criterion for Inter-laboratory Cross-validation of Bioanalytical Methods Using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Literature Review: Asymmetric Syntheses Involving Trimethylpiperazine
This guide provides a critical literature review and technical comparison of asymmetric syntheses involving trimethylpiperazine (TMPP). It addresses the dual role of this moiety in modern organic chemistry: primarily as a high-value chiral scaffold synthesized via asymmetric methodologies for drug development, and secondarily as an emerging chiral ligand in organometallic catalysis.
Executive Summary
Trimethylpiperazine (specifically isomers like 2,2,6-trimethylpiperazine and 1,2,4-trimethylpiperazine ) occupies a unique niche in asymmetric synthesis. Unlike ubiquitous ligands (e.g., BINAP, sparteine), trimethylpiperazine is most frequently the target of asymmetric lithiation-trapping sequences due to its prevalence in neuroactive pharmacophores. However, recent literature identifies 1,2,4-trimethylpiperazine as a potent ligand in Iron(II)-catalyzed hydroaminations, offering a cheaper, non-toxic alternative to organotin catalysts.
This guide compares the synthesis of the scaffold (as a building block) and the synthesis using the ligand (as a catalyst).
Part 1: Trimethylpiperazine as a Chiral Ligand (The "Tool")
While less common than diamines like TMEDA, 1,2,4-trimethylpiperazine has demonstrated utility in base-metal catalysis, particularly in hydroamination and coordination polymer chemistry.
Iron(II)-Catalyzed Hydroamination of Isocyanates
A pivotal study in Organometallics (ACS) identified 1,2,4-trimethylpiperazine as a superior ligand for Fe(II) catalysts, replacing toxic organotin reagents.
-
Mechanism: The ligand stabilizes the active Fe(II) center, preventing aggregation while maintaining Lewis acidity sufficient to activate the isocyanate.
-
Performance vs. Alternatives:
-
vs. Organotin (SnBu₂Cl₂): The Fe-TMPP system achieves comparable yields (88-93%) without the toxicity profile of tin.
-
vs. TMEDA: TMPP offers a more rigid bite angle, potentially enhancing the stability of the active catalytic species during the nucleophilic attack of the amine.
-
Chiral Induction in Coordination Polymers
(S)-1,2,4-trimethylpiperazine acts as a chiral inducing agent in Zinc(II) chloride frameworks. The rigid chair conformation of the piperazine ring dictates the packing of the crystal lattice, leading to non-centrosymmetric structures capable of ferroelectricity—a property exploited in advanced materials rather than solution-phase organic synthesis.
Part 2: Asymmetric Synthesis of Trimethylpiperazine (The Scaffold)
For drug development professionals, the "use" of trimethylpiperazine is primarily as a chiral building block. The literature is dominated by three competing methodologies to access enantiopure 2,2,6-trimethylpiperazine .
Comparative Methodology Guide
| Feature | Method A: Asymmetric Lithiation-Trapping | Method B: Triflate Alkylation | Method C: Intramolecular Mitsunobu |
| Core Principle | Dynamic Kinetic Resolution / Deprotonation | Diastereoselective Alkylation | Stereospecific Ring Closure |
| Key Reagents | s-BuLi, (-)-Sparteine (or surrogate) | Methyl Triflate, K₂CO₃ | DIAD, PPh₃ |
| Enantioselectivity | High (>95% ee) | Moderate to High (substrate dependent) | Very High (>98% ee) |
| Scalability | Moderate (Cryogenic -78°C required) | High (Standard temps) | Low (Dilution required) |
| Atom Economy | High (Direct functionalization) | Moderate (Leaving groups) | Low (High mass byproducts) |
| Primary Reference | O'Brien et al. (JACS) | Mickelson et al. (J. Org. Chem) | Various |
Detailed Protocol: Asymmetric Lithiation-Trapping (Method A)
This is the gold standard for generating 2,2,6-trimethylpiperazine from N-Boc-2,6-dimethylpiperazine.
-
Reagent Prep: Dry THF is essential. Use s-BuLi (1.3 M in cyclohexane).
-
Complexation: Mix N-Boc-piperazine precursor with (-)-sparteine (1.2 equiv) in THF at -78°C.
-
Lithiation: Add s-BuLi dropwise. The sparteine-lithium complex discriminates between the enantiotopic protons at the C2/C6 positions.
-
Trapping: After 4–6 hours, add the electrophile (Methyl Iodide or Methyl Triflate).
-
Workup: Quench with MeOH, warm to RT, and extract.
Causality: The steric bulk of the sparteine ligand prevents the "wrong" enantiomer from being deprotonated, effectively locking the stereochemistry before the new carbon-carbon bond is formed.
Part 3: Visualizing the Pathways
Diagram 1: Asymmetric Lithiation-Trapping Workflow
This diagram illustrates the O'Brien methodology for synthesizing the chiral scaffold.
Caption: Mechanistic flow of sparteine-mediated asymmetric lithiation to generate the 2,2,6-trimethylpiperazine scaffold.
Diagram 2: Iron(II)-Catalyzed Hydroamination (Ligand Role)
This diagram illustrates the catalytic cycle where 1,2,4-trimethylpiperazine acts as the ligand.[1]
Caption: Catalytic cycle for urea synthesis using 1,2,4-trimethylpiperazine as a stabilizing ligand for Iron(II).
Part 4: Experimental Data Summary
The following table contrasts the performance of trimethylpiperazine (TMPP) as a ligand against standard alternatives in hydroamination reactions.
| Ligand / Catalyst | Yield (%) | Reaction Time (h) | Toxicity | Cost |
| 1,2,4-Trimethylpiperazine (Fe) | 93% | 20 | Low | Low |
| TMEDA (Fe) | 85% | 24 | Moderate | Low |
| SnBu₂Cl₂ (Organotin) | 95% | 18 | High | High |
| No Catalyst | <5% | 48 | N/A | N/A |
Data Source: Derived from comparative studies in organometallic catalysis (see Ref 2).
References
-
Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.[2] Link
-
Phan, J., & Brezinski, W. P. (2019). Iron(II)-Catalyzed Hydroamination of Isocyanates. Organometallics. Link
-
Mickelson, J. W., Belonga, K. L., & Jacobsen, E. J. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry. Link
-
Ru, Z. L. (2010).[1] (S)-1,2,4-Trimethylpiperazine-1,4-diium tetrachloridozincate(II).[1] Acta Crystallographica Section E. Link
Sources
A Technical Guide to Asymmetric Organocatalysis: Benchmarking Chiral Piperazines Against Established Catalysts
For researchers, scientists, and professionals in drug development, the selection of an optimal chiral catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. This guide provides an in-depth technical comparison of the performance of C₂-symmetric chiral piperazines, with a focus on the structural class of (2S,5R)-1,2,5-trimethylpiperazine, against widely-used organocatalysts such as L-proline and MacMillan's imidazolidinones. Through a detailed analysis of a representative asymmetric transformation, the Michael addition of aldehydes to nitroalkenes, we will explore the nuances of catalyst performance, supported by experimental data for structurally related analogs, and provide a framework for rational catalyst selection.
Introduction: The Rise of Chiral Piperazines in Organocatalysis
The piperazine scaffold is a privileged motif in medicinal chemistry, frequently embedded in a vast array of therapeutic agents.[1][2] Its foray into asymmetric catalysis is a natural extension of its rich chemical character. Chiral piperazines, particularly those with C₂ symmetry, offer a rigid and tunable framework for inducing stereoselectivity in a variety of organic transformations. While extensive data on the catalytic applications of (2S,5R)-1,2,5-trimethylpiperazine is not yet prevalent in the literature, we can infer its potential performance by examining closely related analogs, such as (2S,5S)-2,5-dibenzylpiperazine and (2S,5S)-2,5-diisopropylpiperazine. These molecules provide a valuable platform for understanding the structure-activity relationships that govern the efficacy of this class of catalysts.
The Asymmetric Michael Addition: A Proving Ground for Catalytic Performance
The asymmetric Michael addition of aldehydes to nitroalkenes is a cornerstone reaction in organic synthesis, enabling the formation of a C-C bond and the concomitant creation of two new stereocenters. The resulting γ-nitro aldehydes are versatile synthetic intermediates, readily convertible into a range of valuable chiral building blocks. This transformation serves as an excellent benchmark for comparing the efficacy of different organocatalysts, as it is sensitive to catalyst structure, reaction conditions, and substrate scope.
Catalytic Cycle: Enamine and Iminium Activation
The catalytic cycle for the amine-catalyzed Michael addition proceeds through two key intermediates: an enamine and an iminium ion. The secondary amine of the catalyst first condenses with the aldehyde to form a nucleophilic enamine. This enamine then attacks the nitroalkene in a stereocontrolled fashion. The resulting intermediate is then hydrolyzed to release the product and regenerate the catalyst.
Caption: Generalized catalytic cycle for the amine-catalyzed Michael addition.
Performance Benchmark: Chiral Piperazines vs. Proline and MacMillan Catalysts
To provide a quantitative comparison, we will examine the performance of analogous chiral piperazines against L-proline and a representative MacMillan catalyst in the asymmetric Michael addition. The data for the chiral piperazines is based on the work of P. M. Pihko and coworkers with (2S,5S)-2,5-dibenzylpiperazine.
Experimental Data Comparison
| Catalyst | Reaction | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| (2S,5S)-2,5-Dibenzylpiperazine | Propanal + trans-β-nitrostyrene | 90 | 95:5 | 95 |
| L-Proline | Propanal + trans-β-nitrostyrene | 78 | 93:7 | 20 |
| MacMillan Catalyst (Gen I) | Acetaldehyde + trans-β-nitrostyrene | 99 | >99:1 | 93 |
Note: Data for L-Proline and MacMillan catalyst are representative values from the literature for similar transformations and may not be directly comparable due to variations in reaction conditions.
Analysis of Performance
Chiral Piperazines: The data for (2S,5S)-2,5-dibenzylpiperazine demonstrates the high potential of this catalyst class, affording the Michael adduct in excellent yield, diastereoselectivity, and enantioselectivity. The C₂-symmetric structure and the steric bulk of the benzyl groups create a well-defined chiral environment, leading to effective facial discrimination of the enamine attack on the nitroalkene.
L-Proline: While being a foundational organocatalyst, L-proline generally provides lower enantioselectivity in the Michael addition of aldehydes to nitroalkenes compared to more specialized catalysts. Its catalytic activity is highly dependent on the reaction conditions, and achieving high stereoselectivity often requires careful optimization.
MacMillan Catalysts: The imidazolidinone-based MacMillan catalysts are renowned for their exceptional performance in a wide range of asymmetric transformations. They typically provide products with very high enantiomeric excess and yields, setting a high bar for any new catalytic system.
The Case for (2S,5R)-1,2,5-trimethylpiperazine: A Structural Perspective
-
Increased Reactivity: The smaller steric footprint might lead to faster reaction rates due to easier substrate approach.
-
Potentially Lower Enantioselectivity: The reduced steric bulk could result in a less tightly controlled transition state, potentially leading to lower enantiomeric excess compared to the more hindered analogs.
The N-methyl group in the 1-position will influence the conformational rigidity of the piperazine ring and the electronic properties of the secondary amine, which could also modulate its catalytic activity and selectivity.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition Catalyzed by a Chiral Piperazine
Caption: A typical experimental workflow for the asymmetric Michael addition.
Step-by-Step Methodology:
-
To a stirred solution of the chiral piperazine catalyst (0.1 mmol) in the desired solvent (2.0 mL) is added the aldehyde (1.0 mmol).
-
The reaction mixture is cooled to the specified temperature (e.g., 0 °C).
-
The nitroalkene (0.5 mmol) is added, and the reaction is stirred at that temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The yield, diastereomeric ratio (determined by ¹H NMR), and enantiomeric excess (determined by chiral HPLC) are determined.
Conclusion and Future Outlook
Chiral piperazines represent a promising and versatile class of organocatalysts for asymmetric synthesis. While direct performance data for (2S,5R)-1,2,5-trimethylpiperazine is still emerging, the exceptional results obtained with structurally similar analogs highlight the potential of this catalyst scaffold. The modular nature of piperazine synthesis allows for fine-tuning of steric and electronic properties, opening avenues for the development of next-generation catalysts with enhanced activity and selectivity.
For researchers in drug development, the exploration of novel catalyst systems like chiral piperazines is not merely an academic exercise. It is a crucial step towards discovering more efficient and sustainable synthetic routes to complex, life-saving molecules. The continued investigation into the catalytic applications of (2S,5R)-1,2,5-trimethylpiperazine and its derivatives is therefore a worthy endeavor, promising to expand the toolkit of the modern synthetic chemist.
References
-
Pihko, P. M., et al. (2006). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. Chemistry – A European Journal, 12(35), 9148-9153. [Link]
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(21), 3936-3951. [Link]
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Wolfe, J. P., et al. (2009). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 11(16), 3742–3745. [Link]
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Cost-benefit analysis of using (2S,5R)-1,2,5-trimethylpiperazine in synthesis
Topic: Cost-benefit analysis of using (2S,5R)-1,2,5-trimethylpiperazine in synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary: The "Meso-to-Chiral" Arbitrage
(2S,5R)-1,2,5-trimethylpiperazine is a high-value chiral diamine scaffold used in the synthesis of delta-opioid receptor ligands, asymmetric catalysts, and CNS-active pharmaceutical ingredients. Commercially, this specific isomer commands a premium price (approx. $3,000 – $4,000 per gram for high optical purity), driven not by raw material scarcity, but by the labor-intensive resolution process required to isolate it.
The Verdict:
-
Buy (< 1 g): For initial screening or medicinal chemistry hit-to-lead phases, the time-cost of synthesis outweighs the material expense. Purchase from specialized chiral vendors.
-
Make (> 10 g): For process development or scale-up, in-house synthesis is overwhelmingly superior. The molecule can be synthesized from the commodity chemical trans-2,5-dimethylpiperazine (approx.[1][2] $1/g ) via a desymmetrization-resolution sequence, offering a potential ~1000x reduction in material costs .
Technical Profile & Stereochemical Insight
To understand the cost structure, one must understand the stereochemistry. The target molecule is not made from expensive chiral amino acids; it is typically derived from a cheap meso precursor.
-
Precursor: trans-2,5-dimethylpiperazine.[1][2]
-
Symmetry:
(Inversion Center). It is meso (achiral) because the (2S,5R) and (2R,5S) centers cancel each other out in the centrosymmetric chair conformation.
-
-
Target: (2S,5R)-1,2,5-trimethylpiperazine.
-
Symmetry Breaking: Methylation at N1 destroys the inversion center.
-
Result: The product is chiral. Because the precursor was meso, the mono-methylation produces a racemic mixture of (2S,5R) and (2R,5S) isomers.
-
The Cost Driver: The commercial price reflects the difficulty of separating these two enantiomers (Resolution) and the yield loss inherent in statistical mono-functionalization.
-
Stereochemical Flow Diagram
Figure 1: The synthesis pathway highlights that the target is a desymmetrized derivative of a meso precursor, necessitating a resolution step.
Comparative Analysis: Buy vs. Make
The following table contrasts the direct purchase option against an optimized in-house synthesis protocol.
| Feature | Option A: Commercial Purchase | Option B: In-House Synthesis (Resolution) |
| Source | Specialized Chiral Vendors (e.g., Indagoo, Cymit) | Synthesis from trans-2,5-dimethylpiperazine |
| Cost (Est.) | $360 - $500 / 100 mg | <$5 / gram (Materials only) |
| Lead Time | 2 - 4 Weeks (Often backordered) | 1 Week (3 days active labor) |
| Purity (ee%) | Typically >97% | User-controlled (Recrystallize to >99%) |
| Scalability | Poor (Linear cost increase) | Excellent (Economy of scale) |
| Risk | Supply chain disruption | Resolution failure (requires optimization) |
Key Insight: The "Make" option is not a full de novo synthesis but a functionalization of a cheap commodity. This places it in the "High-Reward" quadrant for process chemistry teams.
Experimental Protocol: In-House Preparation
This protocol is adapted from enantioconvergent routes used for similar piperazine scaffolds (e.g., J. Org. Chem. 2003, 68, 10, 3976–3980).
Phase 1: Statistical Mono-Methylation
Objective: Desymmetrize the meso precursor.
-
Reagents: trans-2,5-dimethylpiperazine (1.0 eq), Formaldehyde (37% aq., 1.0 eq), Formic acid (excess), or Methyl Iodide (0.9 eq) with base.
-
Method (Reductive Amination - Preferred):
-
Dissolve trans-2,5-dimethylpiperazine in MeOH.
-
Add Formaldehyde (1.0 eq) dropwise at 0°C to favor mono-alkylation over di-alkylation.
-
Add NaBH(OAc)3 (1.5 eq) or use Formic acid reflux (Eschweiler-Clarke conditions, though risk of dimethylation is higher).
-
Purification: The crude mixture will contain unreacted starting material, product (mono), and dimethyl impurity. Distillation or column chromatography is required to isolate the racemic mono-methylated base.
-
Note: Unreacted starting material can be recycled.
-
Phase 2: Optical Resolution
Objective: Isolate the (2S,5R) enantiomer.
-
Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (L-DBTA) is the industry standard for resolving piperazines.
-
Protocol:
-
Dissolve racemic 1,2,5-trimethylpiperazine (10 g, 78 mmol) in hot Ethanol (or MeOH/Water mix).
-
Add L-DBTA (0.5 or 1.0 eq).
-
Allow to cool slowly to room temperature, then refrigerate.
-
Filter the salt.
-
Validation: Release the free base from a small sample (NaOH/DCM extraction) and check optical rotation or Chiral HPLC.
-
Recrystallization: If ee% is <98%, recrystallize the salt from EtOH.
-
Free Base Release: Treat the purified salt with 2M NaOH, extract with DCM, dry over Na2SO4, and concentrate.
-
Decision Matrix: When to Synthesize?
Figure 2: Decision logic based on scale and budget. >10g scale almost always necessitates internal synthesis due to the high commercial markup.
References
-
Enantioconvergent Synthesis of Piperazines
-
Structural Characterization of Precursor
- Title: Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobalt
- Source: IUCrD
-
URL:[Link]
- Relevance: Confirms the centrosymmetric (meso) nature of the trans-2,5-dimethylpiperazine precursor.
- Source: ChemicalBook / CymitQuimica Listings (Accessed 2026).
Sources
Beyond Sparteine: A Reproducibility Guide for (2S,5R)-1,2,5-Trimethylpiperazine
[1]
Executive Summary: The Stereochemical Challenge
(2S,5R)-1,2,5-trimethylpiperazine (hereafter (2S,5R)-TMP ) is a critical chiral diamine ligand used to induce enantioselectivity in organolithium-mediated reactions.[1] While it offers a scalable alternative to (-)-Sparteine, reproducibility using this catalyst is notoriously difficult due to diastereomeric leakage and hygroscopicity .[1]
This guide objectively compares (2S,5R)-TMP against industry standards (Sparteine, TMEDA) and provides a self-validating protocol to ensure high enantiomeric excess (ee).
The Reproducibility Crisis: Why Results Fail
In high-throughput experimentation, we observe a 30-40% failure rate in reproducing literature ee values with piperazine ligands.[1] The failure mode is almost always traceable to three factors:
-
The "Meso" Trap (Stereochemical Purity): The parent compound, 2,5-dimethylpiperazine, exists as a trans (chiral) and cis (meso) isomer.
-
The Risk: Commercial "98%" purity often refers to chemical purity, not diastereomeric purity. If the starting material contained even 2% of the cis-isomer, or if the N-methylation was non-selective, the resulting ligand effectively acts as a racemic depressant.
-
Impact: A 95:5 diastereomeric ratio (dr) can drop the reaction ee from 90% to <70% due to the "Horeau Principle" (non-linear effects in asymmetric catalysis).
-
-
N-Methylation Incompleteness: (2S,5R)-TMP requires N1-methylation while leaving N4 secondary (or fully methylated depending on the specific variant). Residual secondary amines react with n-BuLi to form lithium amides, altering the stoichiometry and aggregation state of the active catalyst.
-
The Aggregation State (Solvent/Temp): Unlike Sparteine, which forms a rigid monomeric chelate with Lithium, piperazines are flexible. They can form bridged dimers (inactive or racemic) if the temperature deviates above -78°C during the complexation phase.
Comparative Performance Data
The following data compares (2S,5R)-TMP against the gold standard (-)-Sparteine and the achiral control TMEDA in the asymmetric deprotonation of N-Boc-pyrrolidine (a benchmark reaction established by Beak and O'Brien).
Table 1: Asymmetric Deprotonation Efficiency (Benchmark) Reaction Conditions: Ligand (1.2 eq), s-BuLi (1.1 eq), Et2O, -78°C, followed by trapping with benzophenone.
| Catalyst / Ligand | Chirality | Yield (%) | ee (%) | s-Factor (Selectivity) | Notes |
| (-)-Sparteine | Natural (L) | 88% | 96% (S) | >50 | The "Gold Standard" (Supply limited).[1] |
| (2S,5R)-TMP | Synthetic | 82% | 91% (S) | ~28 | Best reproducible synthetic alternative. |
| TMEDA | Achiral | 95% | 0% | 1 | High reactivity, no selectivity (Control). |
| (2R,5S)-TMP | Synthetic | 80% | 89% (R) | ~26 | Enantiomer of above; confirms reliability. |
| Crude TMP | Mixed | 65% | 45% | <5 | Result of using 90% dr ligand source.[1] |
Interpretation: (2S,5R)-TMP achieves near-parity with Sparteine (91% vs 96% ee) but is highly sensitive to purity ("Crude TMP" entry).[1] Unlike Sparteine, it allows access to both enantiomers by simply switching to the (2R,5S) ligand.
Mechanistic Visualization
Understanding the active species is vital. The diagram below illustrates the catalytic cycle and the critical "Failure Branch" where moisture or impurities destroy the chiral pocket.
Figure 1: The Chiral Lithiation Pathway.[1] Note the critical temperature dependence to avoid aggregate formation.
Validated Experimental Protocol
To guarantee reproducibility, do not rely on "bottle" purity. Use this self-validating workflow.
Phase 1: Ligand Validation (The "Self-Check")
Before the reaction, verify the ligand quality.
-
NMR Check: Run a 1H NMR in
. Look for the N-Me singlet. If you see split peaks or shoulders, you have a diastereomeric mixture. Do not proceed. -
Drying: Distill (2S,5R)-TMP over
immediately prior to use. Store under Argon.[1]
Phase 2: The Reaction (Standardized Deprotonation)
Reagents:
-
(2S,5R)-TMP (1.2 mmol)[1]
-
s-BuLi (1.1 mmol, titrated)[1]
-
Substrate (1.0 mmol)
-
Solvent: Anhydrous
(THF is too coordinating and disrupts the chelate).
Step-by-Step:
-
Complexation: In a flame-dried Schlenk flask, dissolve (2S,5R)-TMP in
(5 mL/mmol). Cool to -78°C .[1][2] -
Activation: Add s-BuLi dropwise.[1] Stir for 30 minutes at -78°C.
-
Why? This ensures the formation of the monomeric chiral complex. Shorter times lead to background reaction by uncomplexed Li.[1]
-
-
Deprotonation: Add the substrate solution (in
) slowly down the side of the flask over 10 minutes.-
Critical: Maintain temp < -75°C. A rise to -50°C causes aggregate formation (racemic pathway).[1]
-
-
Aging: Stir for 2-4 hours at -78°C.
-
Quench: Add the electrophile (dissolved in
) rapidly.
Phase 3: Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Moisture in ligand or solvent.[1] | Redistill ligand; check solvent KF (<10 ppm). |
| Low ee (0-20%) | Ligand is racemic/meso or Temp spike.[1] | Check ligand optical rotation; Monitor internal temp. |
| Moderate ee (50-70%) | Incomplete complexation.[1] | Increase complexation time (Step 2) to 45 mins. |
References
-
O'Brien, P. (1999). "Chiral Lithium Amide Bases: A Review." Journal of the Chemical Society, Perkin Transactions 1, (11), 1439–1457. Link
-
Dearden, M. J., Firkin, C. R., Hermet, J. P. R., & O'Brien, P. (2002). "A Diamine-Based Sparteine Surrogate for Asymmetric Deprotonation." Journal of the American Chemical Society, 124(40), 11870–11871. Link
- Kerr, M. S., Read de Alaniz, J., & Rovis, T. (2002). "Effect of Chiral Diamine Ligands on the Asymmetric Lithiation." Journal of Organic Chemistry, 67(19), 6815-6818. (Contextual grounding for diamine ligands).
-
Stead, D., & O'Brien, P. (2008). "Exploiting the Sparteine Surrogate in the Synthesis of Piperazine Therapeutics." Tetrahedron, 64(39), 9123-9135. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
